Para-methyl 4-anilino-1-boc-piperidine
Description
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Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |
InChI Key |
VIQBBHKRRVSVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Para-methyl 4-anilino-1-boc-piperidine (CAS No. 501673-99-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, also known as para-methyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of fentanyl-related molecules and other pharmacologically active agents.
Chemical and Physical Properties
This compound is an analytical reference standard categorized as a precursor in the synthesis of fentanyl-related compounds.[1] It is a solid at room temperature with a purity of ≥98%.[2]
| Property | Value | Reference |
| CAS Number | 501673-99-0 | [2][3] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [3] |
| Molecular Weight | 290.4 g/mol | [3] |
| Purity | ≥98% | [2] |
| Formulation | A solid | [3] |
| λmax | 247 nm | [3] |
| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml | [3] |
| SMILES | O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=C(C)C=C2 | [3] |
| InChI Key | VIQBBHKRRVSVDA-UHFFFAOYSA-N | [3] |
Synthesis
The primary synthetic route to this compound is through the reductive amination of N-Boc-4-piperidone with p-toluidine. This method is widely applicable for the synthesis of 4-anilino-piperidine derivatives.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of similar 4-anilino-piperidine derivatives.
Materials:
-
N-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
1M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.0-1.2 equivalents) in dichloromethane, add acetic acid (1.0 equivalent).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Logical Workflow for Synthesis
Caption: Reductive amination synthesis workflow.
Role in Drug Development and Signaling Pathways
This compound serves as a crucial precursor for the synthesis of various fentanyl analogs. The pharmacological activity of these end-products is primarily mediated through their interaction with opioid receptors.
Fentanyl and its analogs are potent agonists of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). The binding of a fentanyl analog to the MOR initiates a signaling cascade that results in analgesia.
Generalized Fentanyl Analog Signaling Pathway
Caption: Generalized opioid receptor signaling.
Conclusion
This compound is a valuable building block for the synthesis of novel opioid receptor modulators. Understanding its synthesis and the signaling pathways of its derivatives is crucial for the development of new analgesics and other therapeutic agents. Researchers working with this compound should adhere to all relevant safety and regulatory guidelines due to its status as a precursor to controlled substances.
References
An In-depth Technical Guide to the Core Chemical Properties of para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of para-methyl 4-anilino-1-boc-piperidine, also known by its systematic name tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to certain fentanyl analogs.[1] This document collates available data on its physical and chemical characteristics, provides likely experimental protocols for its synthesis and analysis based on related compounds, and illustrates its synthetic utility. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its core structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a para-methylanilino moiety.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate | N/A |
| Common Synonyms | p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Boc-piperidine | [1] |
| CAS Number | 501673-99-0 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available for the title compound. A structurally related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate, has a melting point of 133–135 °C. | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 10 mg/ml | [1] |
| DMSO | 1 mg/ml | [1] |
| Ethanol | 2 mg/ml | [1] |
Experimental Protocols
Synthesis
General Protocol for Buchwald-Hartwig Amination:
-
Reactants and Reagents:
-
tert-butyl 4-oxopiperidine-1-carboxylate (or a suitable precursor)
-
p-toluidine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
A suitable base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure: a. To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base. b. Add the anhydrous solvent, followed by tert-butyl 4-oxopiperidine-1-carboxylate and p-toluidine. c. The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. e. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Purification
The crude product obtained from the synthesis would likely require purification to achieve the desired level of purity for subsequent applications.
General Protocol for Purification by Column Chromatography:
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, in a suitable ratio. The optimal ratio is determined by TLC analysis of the crude product.
-
Procedure: a. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed product is then loaded onto a column packed with silica gel equilibrated with the mobile phase. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are analyzed by TLC to identify those containing the pure product. e. The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Methods
Based on an analytical report for the closely related compound 4-anilino-1-boc-piperidine, the following methods are suitable for the characterization and purity assessment of its para-methyl analog.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection: Split mode injection at a high temperature (e.g., 280 °C).
-
Oven Program: A temperature gradient program to ensure separation of the analyte from any impurities.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Fourier-Transform Infrared Spectroscopy (FTIR-ATR):
-
This technique can be used to identify the functional groups present in the molecule. The sample is analyzed directly as a solid.
High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., methanol with formic acid).
-
Detector: Time of Flight mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This allows for accurate mass determination of the parent ion.
Synthetic Utility and Workflow
This compound is primarily recognized as a precursor in the synthesis of fentanyl-related compounds. The Boc protecting group can be removed under acidic conditions, and the resulting secondary amine can be further functionalized.
Below is a conceptual workflow illustrating the synthesis of this compound and its subsequent use as a precursor.
Signaling Pathways
As a synthetic intermediate, this compound is not expected to have direct interactions with biological signaling pathways. Its significance lies in its role as a building block for molecules that are designed to interact with specific biological targets, such as the μ-opioid receptor in the case of fentanyl analogs. The biological activity of its derivatives is what is relevant in the context of signaling pathways.
The following diagram illustrates the general mechanism of action for fentanyl analogs, the ultimate products derived from precursors like this compound.
References
In-Depth Technical Guide: Structure Elucidation of para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of para-methyl 4-anilino-1-boc-piperidine (tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate), a precursor in the synthesis of fentanyl-related compounds. This document details the analytical techniques and experimental protocols required for its unambiguous identification and characterization.
Chemical Identity and Properties
This compound is a synthetic organic compound with the following identifiers:
| Property | Value |
| Chemical Name | tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate |
| Synonyms | 4-(para-tolylamino)-1-boc-piperidine, 4-(p-tolylamino)-1-boc-piperidine |
| CAS Number | 501673-99-0[1] |
| Molecular Formula | C₁₇H₂₆N₂O₂[1] |
| Molecular Weight | 290.40 g/mol [1] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | t, J = 7.4 Hz | 2H | Ar-H |
| 7.13 | m | 3H | Ar-H |
| 3.91 | br s | 1H | N-H |
| 3.26 | br s | 2H | Piperidine-H (axial, C2/C6) |
| 3.03 | d, J = 12.9 Hz | 1H | Piperidine-H (equatorial, C4) |
| 2.47 | dd, J = 13.0, 9.5 Hz | 1H | Piperidine-H (equatorial, C2/C6) |
| 1.70 | m | 4H | Piperidine-H (axial, C3/C5) |
| 1.44 | s | 9H | Boc (-C(CH₃ )₃) |
Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]
¹³C NMR (Carbon-13 NMR) Spectral Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | C =O (Boc) |
| 139.4 | Ar-C (quaternary) |
| 129.6 | Ar-C H |
| 128.5 | Ar-C H |
| 126.3 | Ar-C (quaternary) |
| 79.3 | C (CH₃)₃ (Boc) |
| 58.9 | Piperidine-C 4 |
| 46.6 | Piperidine-C 2/C6 |
| 40.4 | Piperidine-C 3/C5 |
| 28.8 | -C(C H₃)₃ (Boc) |
| 23.1 | Ar-C H₃ |
Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
FTIR Peak Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (secondary amine) |
| ~3027 | Medium | C-H Stretch (aromatic) |
| ~2973 | Strong | C-H Stretch (aliphatic) |
| ~1690 | Strong | C=O Stretch (urethane, Boc group) |
| ~1604, 1497 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1256, 1170 | Strong | C-N Stretch, C-O Stretch |
Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Fragmentation
| m/z | Fragment Ion |
| 290 | [M]⁺ (Molecular Ion) |
| 234 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 189 | [M - Boc]⁺ |
| 106 | [C₇H₈N]⁺ (p-toluidine fragment) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis via Reductive Amination
A common method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with p-toluidine.
Materials:
-
N-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
FTIR Spectroscopy Protocol
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.
GC-MS Protocol
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent such as methanol or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the desired concentration range (e.g., 1-100 µg/mL).
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Structure Elucidation Workflow
Caption: Workflow for the synthesis and structure elucidation of the target compound.
References
Technical Guide: Solubility Profile of para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for para-methyl 4-anilino-1-boc-piperidine. Due to the compound's primary role as a chemical intermediate in the synthesis of fentanyl-related compounds, publicly available data on its physicochemical properties are limited.[1] This document collates the existing quantitative solubility information and presents a detailed, generalized experimental protocol for its determination.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. For comparative purposes, the table below includes solubility data for the ortho- and meta-isomers, as well as the parent compound, 4-anilino-1-boc-piperidine.
| Compound | Solvent | Solubility (mg/mL) |
| This compound | DMF | 10 [1] |
| DMSO | 1 [1] | |
| Ethanol | 2 [1] | |
| ortho-methyl 4-anilino-1-boc-piperidine | DMF | 20[2] |
| DMSO | 10[2] | |
| Ethanol | 20[2] | |
| meta-methyl 4-anilino-1-boc-piperidine | DMF | 1[3] |
| DMSO | Slightly soluble[3] | |
| Ethanol | Slightly soluble[3] | |
| 4-anilino-1-boc-piperidine | DMF | 15[4] |
| DMSO | 25[4] | |
| Ethanol | 25[4] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5[4] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The following is a detailed protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the widely accepted shake-flask technique.[5][6]
Materials and Equipment
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
The compound of interest (this compound)
-
Selected solvents
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume (e.g., 2 mL) of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solid.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
Logical Workflow for Solvent Selection in Drug Development
As this compound is a precursor for pharmacologically active compounds, understanding its solubility is crucial for synthesis and formulation. The following diagram outlines the logical workflow for solvent selection.
Caption: Solvent selection workflow in drug development.
References
Technical Guide: Spectral and Analytical Profile of Para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and analytical characteristics of para-methyl 4-anilino-1-boc-piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details predicted spectral data, outlines robust experimental protocols for its synthesis and analysis, and presents a clear workflow for these processes.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.95 | d | 2H | Ar-H (ortho to -NH) |
| ~ 6.60 | d | 2H | Ar-H (ortho to -CH₃) |
| ~ 4.05 | m | 2H | Piperidine-H (axial, C2, C6) |
| ~ 3.50 | m | 1H | Piperidine-H (C4) |
| ~ 2.90 | t | 2H | Piperidine-H (equatorial, C2, C6) |
| ~ 2.25 | s | 3H | Ar-CH₃ |
| ~ 2.00 | m | 2H | Piperidine-H (axial, C3, C5) |
| ~ 1.45 | s | 9H | Boc (-C(CH₃)₃) |
| ~ 1.35 | m | 2H | Piperidine-H (equatorial, C3, C5) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 154.8 | C=O (Boc) |
| ~ 145.0 | Ar-C (para to -NH) |
| ~ 129.5 | Ar-C (ortho to -CH₃) |
| ~ 128.0 | Ar-C (ipso, attached to -NH) |
| ~ 114.0 | Ar-C (ortho to -NH) |
| ~ 79.5 | -C(CH₃)₃ (Boc) |
| ~ 50.0 | Piperidine-C (C4) |
| ~ 43.0 | Piperidine-C (C2, C6) |
| ~ 32.0 | Piperidine-C (C3, C5) |
| ~ 28.4 | -C(CH₃)₃ (Boc) |
| ~ 20.5 | Ar-CH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3350 | N-H Stretch |
| ~ 2970 | C-H Stretch (Aliphatic) |
| ~ 1690 | C=O Stretch (Boc) |
| ~ 1610, 1510 | C=C Stretch (Aromatic) |
| ~ 1240 | C-N Stretch |
| ~ 1160 | C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 290.20 | [M]⁺ (Molecular Ion) |
| 234.18 | [M - C₄H₈]⁺ |
| 190.15 | [M - Boc]⁺ |
| 132.10 | [p-toluidine fragment]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
The following protocols describe the synthesis of this compound and the acquisition of its spectral data.
Synthesis via Reductive Amination
A common and effective method for the synthesis of 4-anilino-piperidine derivatives is the reductive amination of a 4-piperidone precursor.
Materials:
-
1-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution until the piperidone has completely dissolved.
-
Add p-toluidine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectral Data Acquisition
The following are standard procedures for obtaining NMR, IR, and MS spectra.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
-
2.2.2. Infrared (IR) Spectroscopy
-
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
2.2.3. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the mass spectrum of the peak corresponding to the product.
-
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to spectral analysis of this compound.
Caption: Workflow for the synthesis and spectral analysis of the target compound.
An In-Depth Technical Guide on the Utility of Para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-methyl 4-anilino-1-boc-piperidine, systematically named tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a chemical intermediate of significant interest in the field of medicinal chemistry and pharmacology. Its primary application lies in its role as a precursor for the synthesis of potent synthetic opioids, most notably p-methylfentanyl, an analog of the widely recognized analgesic, fentanyl. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its conversion to p-methylfentanyl. Detailed experimental protocols, quantitative data, and a depiction of the relevant biological signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a derivative of 4-anilinopiperidine, a core scaffold in a class of potent opioid analgesics. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the molecule. The para-methyl substituent on the aniline ring is a key feature that distinguishes it from the direct precursor to fentanyl. This compound serves as an analytical reference standard and a crucial building block in the synthesis of fentanyl-related compounds for research and forensic applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| CAS Number | 501673-99-0 |
| Appearance | Solid |
| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml |
| λmax | 247 nm |
Core Application: Synthesis of p-Methylfentanyl
The principal utility of this compound is as a key intermediate in the synthesis of p-methylfentanyl. This synthesis is a multi-step process that involves the removal of the Boc protecting group, followed by N-acylation and N-alkylation of the piperidine nitrogen.
Synthetic Workflow
The overall synthetic scheme from this compound to p-methylfentanyl can be conceptualized in the following workflow:
Experimental Protocols
The following are detailed, illustrative experimental protocols for the synthesis of p-methylfentanyl from this compound. These protocols are based on established chemical principles for analogous transformations.
Step 1: Deprotection of this compound
-
Objective: To remove the Boc protecting group from the piperidine nitrogen.
-
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-((4-methylphenyl)amino)piperidine. The crude product can be used in the next step without further purification.
-
Step 2: N-Acylation of 4-((4-methylphenyl)amino)piperidine
-
Objective: To introduce the propionyl group to the aniline nitrogen.
-
Reagents and Materials:
-
4-((4-methylphenyl)amino)piperidine (from Step 1)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve 4-((4-methylphenyl)amino)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one, can be purified by column chromatography on silica gel if necessary.
-
Step 3: N-Alkylation of N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one
-
Objective: To introduce the phenethyl group to the piperidine nitrogen.
-
Reagents and Materials:
-
N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one (from Step 2)
-
2-Phenylethyl bromide or iodide (1.1 eq)
-
Potassium carbonate or another suitable base (2.0 eq)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
To a solution of N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-phenylethyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude p-methylfentanyl.
-
The final product can be purified by column chromatography or by salt formation (e.g., hydrochloride or citrate salt).
-
Pharmacology of p-Methylfentanyl
p-Methylfentanyl, the end-product of the synthesis, is a potent synthetic opioid that acts as an agonist at the µ-opioid receptor. Its pharmacological effects are similar to those of fentanyl, including strong analgesia, but also carry the risk of severe side effects such as respiratory depression.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for 4-methylfentanyl, a positional isomer of the target compound, which is expected to have similar potency. For comparison, data for fentanyl is also included.
| Compound | Test | Species | ED₅₀ (mg/kg) | Relative Potency (vs. Fentanyl) |
| 4-Methylfentanyl | Rat tail withdrawal | Rat | 0.0028 | ~3.8 times more potent |
| Fentanyl | Rat tail withdrawal | Rat | 0.0105 | 1 |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Signaling Pathway of µ-Opioid Receptor Agonists
The analgesic and adverse effects of p-methylfentanyl are mediated through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like p-methylfentanyl initiates a cascade of intracellular signaling events.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of potent opioid analgesics, specifically p-methylfentanyl. Its protected piperidine nitrogen allows for a controlled and regioselective synthetic route. The resulting compound, p-methylfentanyl, exhibits high potency as a µ-opioid receptor agonist, highlighting the importance of this precursor in the development of novel analgesics and in forensic and toxicological research. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists working in these fields. Researchers should exercise appropriate caution and adhere to all regulatory guidelines when handling this compound and its derivatives.
References
Para-methyl 4-anilino-1-boc-piperidine: A Technical Guide to its Role as a Fentanyl Precursor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for academic, research, and forensic purposes only. The synthesis of fentanyl and its analogues is illegal and dangerous outside of strictly regulated and licensed laboratory settings. This guide is provided for informational and educational purposes within the fields of chemistry, pharmacology, and forensic science.
Introduction
Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylate, is a chemical precursor used in the synthesis of certain fentanyl analogues.[1] Fentanyl, a potent synthetic opioid, and its derivatives are of significant interest in medicinal chemistry due to their analgesic properties and in forensic science due to their prevalence in the illicit drug market.[2] The core structure of these compounds is the 4-anilinopiperidine moiety.[3]
The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of this compound serves as a protecting group.[4] This protecting group strategy is sometimes employed to circumvent regulations on controlled precursors by creating structurally distinct, "masked" versions of known precursors.[4] The Boc group is stable under various non-acidic conditions but can be readily removed under mild acidic conditions, making it a versatile choice in multi-step syntheses.[5] This guide provides a technical overview of the chemical properties, synthesis pathway to a fentanyl analogue, analytical detection methods, and the pharmacological context of compounds derived from this precursor.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. Isomers such as ortho-methyl and meta-methyl 4-anilino-1-boc-piperidine are also recognized as precursors for corresponding fentanyl analogues.[6][7][8]
| Property | Value | Reference |
| Formal Name | 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 501673-99-0 | [1] |
| Synonyms | p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine | [1] |
Synthetic Pathway to a Fentanyl Analogue
The synthesis of a fentanyl analogue from this compound involves a two-step process: deprotection of the Boc group followed by N-acylation. This general methodology is adapted from established fentanyl synthesis routes.[8]
Deprotection of the Boc Group
The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield 4-(p-tolylamino)piperidine. This is typically achieved by treatment with a strong acid.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve this compound in a suitable solvent such as 1,4-dioxane.
-
Acid Addition: Add a solution of 4M hydrochloric acid in 1,4-dioxane to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
N-Acylation
The resulting secondary amine is then acylated to introduce the propionyl group, which is characteristic of fentanyl and its analogues.
Experimental Protocol: N-Acylation
-
Reaction Setup: The deprotected amine is dissolved in an anhydrous solvent, such as dichloromethane, under an inert atmosphere.
-
Base Addition: A base, such as diisopropylethylamine or triethylamine, is added to the solution to neutralize the hydrochloride salt and to act as an acid scavenger.
-
Acylating Agent: Propionyl chloride is added dropwise to the cooled reaction mixture.
-
Reaction Conditions: The reaction is allowed to proceed, often with stirring for several hours at room temperature.[3]
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by crystallization or column chromatography.
Caption: Synthetic pathway from this compound to a fentanyl analogue.
Analytical Methodologies
The identification and quantification of this compound and its resulting fentanyl analogue in various samples are crucial for forensic and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds like fentanyl precursors and their derivatives.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: For solid samples, dissolve approximately 10 mg of the homogenized powder in 10 mL of methanol to achieve a concentration of about 1 mg/mL.[1] For biological matrices, a liquid-liquid or solid-phase extraction is typically performed.[9]
-
GC Conditions:
-
MS Conditions:
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)
LC-QTOF-MS is highly effective for the analysis of a wide range of compounds, including those that are not amenable to GC-MS, and provides high-resolution mass data for accurate identification.
Experimental Protocol: LC-QTOF-MS Analysis
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile, and may be diluted before injection.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid, is typical.[11]
-
Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: QTOF for high-resolution mass spectrometry (HRMS).
-
Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) for structural confirmation.
-
Caption: General workflow for the analysis of fentanyl-related compounds.
Pharmacology and Mechanism of Action
Fentanyl and its analogues exert their potent analgesic effects primarily through agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3]
µ-Opioid Receptor Signaling Pathway
The binding of a fentanyl analogue to the µ-opioid receptor initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).[12]
-
Downstream Effects: The dissociated Gα and Gβγ subunits mediate downstream effects:
-
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][12]
-
The Gβγ subunits inhibit voltage-gated calcium channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).[12]
-
-
β-Arrestin Recruitment: Receptor phosphorylation leads to the recruitment of β-arrestin2, which can mediate receptor internalization and additional signaling events.[12] The signaling through β-arrestin pathways has been linked to some of the adverse effects of opioids, such as respiratory depression.[12]
Caption: Downstream signaling of the µ-opioid receptor upon activation by a fentanyl analogue.
Conclusion
This compound is a significant precursor in the synthesis of specific fentanyl analogues. Understanding its chemical properties, synthetic transformations, and analytical detection is essential for professionals in chemical research, drug development, and forensic science. The Boc protecting group is a key feature that allows for its use in multi-step syntheses and has implications for chemical regulations. The resulting fentanyl analogues are potent µ-opioid receptor agonists, and knowledge of their mechanism of action is fundamental to pharmacology and toxicology. The methodologies and data presented in this guide provide a comprehensive technical overview for the intended scientific audience.
References
- 1. benchchem.com [benchchem.com]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. regulations.gov [regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nyc.gov [nyc.gov]
- 10. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
In-Depth Technical Guide on the Safety and Handling of 4-Anilinopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety considerations, handling procedures, and associated experimental protocols for 4-anilinopiperidine derivatives. This class of compounds, which includes potent synthetic opioids such as fentanyl and its analogs, requires stringent safety measures due to its significant physiological effects. This document is intended to serve as a technical resource for professionals engaged in the research and development of these molecules.
General Safety and Hazard Information
4-Anilinopiperidine derivatives are potent psychoactive substances that primarily act as agonists at the µ-opioid receptor.[1] Due to their high potency, even minute quantities can lead to significant pharmacological effects, including respiratory depression, which can be fatal. The parent compound, 4-anilinopiperidine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Many of its derivatives, particularly the fentanyl analogs, are significantly more potent and require specialized handling procedures.
Regulatory Status: The U.S. Drug Enforcement Administration (DEA) has classified 4-anilinopiperidine and its derivatives, including its amides, carbamates, and halides, as List I chemicals due to their use in the illicit manufacture of fentanyl.[3][4][5] This designation subjects these compounds to stringent regulatory controls regarding their manufacture, distribution, importation, and exportation.[6][7][8]
Personal Protective Equipment (PPE)
Given the high risk of exposure through inhalation, dermal contact, and ingestion, a robust PPE protocol is mandatory when handling 4-anilinopiperidine derivatives.
-
Gloves: Double gloving with nitrile gloves is recommended.[9] Gloves should be changed frequently, especially if contamination is suspected.
-
Respiratory Protection: For handling powders or in situations where aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is essential.[10][11][12]
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[10]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from other clothing. In situations with a high risk of contamination, water-resistant coveralls are recommended.[9]
Engineering Controls
-
Ventilation: All manipulations of 4-anilinopiperidine derivatives, especially in powder form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[11]
-
Containment: The use of glove boxes or other containment enclosures is advisable for high-potency compounds or when handling larger quantities.
Decontamination and Waste Disposal
-
Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[10][12] Do not use alcohol-based hand sanitizers , as they may enhance dermal absorption.[9][10]
-
Waste Disposal: All contaminated materials, including gloves, disposable lab coats, and other consumables, should be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Quantitative Toxicological and Potency Data
The following tables summarize available quantitative data on the toxicity and potency of selected 4-anilinopiperidine derivatives. It is crucial to note that these values can vary based on the specific experimental conditions and animal models used.
| Compound | Animal Model | Route of Administration | LD50 | Citation(s) |
| Fentanyl | Rat | Intravenous | 3.1 mg/kg | [13] |
| Fentanyl | Monkey | Intravenous | 0.03 mg/kg | [13] |
| Alfentanil | Rat | Intravenous | 47.5 mg/kg | [13] |
| Sufentanil | Rat | Intravenous | 17.9 mg/kg | [13] |
Table 1: Acute Toxicity (LD50) of Selected 4-Anilinopiperidine Derivatives
| Compound | Relative Analgesic Potency (Morphine = 1) | Citation(s) |
| Fentanyl | 50-100 | [13] |
| Alfentanil | 1 | [14] |
| Sufentanil | 29 | [14] |
| Carfentanil | ~10,000 | [9] |
| Lofentanil | 210 | [14] |
| Remifentanil | Not specified in provided text |
Table 2: Relative Analgesic Potency of Selected 4-Anilinopiperidine Derivatives
| Compound | Occupational Exposure Limit (OEL) - 8-hour TWA | Citation(s) |
| Fentanyl | 0.1 µg/m³ | [1][15] |
| Alfentanil | 1 µg/m³ | [1] |
| Sufentanil | 0.032 µg/m³ | [1] |
Table 3: Occupational Exposure Limits for Selected 4-Anilinopiperidine Derivatives
Pharmacology and Mechanism of Action
The primary pharmacological target of 4-anilinopiperidine derivatives is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Agonist binding to the MOR initiates a cascade of intracellular signaling events that ultimately lead to analgesia and other physiological effects.
Signaling Pathways
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[1] The Gβγ subunit also inhibits voltage-gated calcium channels, which in turn decreases the release of neurotransmitters from presynaptic terminals.[1]
-
β-Arrestin Recruitment: Agonist-bound MORs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the receptor and can initiate a separate wave of signaling that is thought to be associated with some of the adverse effects of opioids, such as respiratory depression.[1][16]
Caption: µ-Opioid receptor signaling cascade.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the safe and effective handling and evaluation of 4-anilinopiperidine derivatives. The following sections provide methodologies for key experiments.
Synthesis of Fentanyl from 4-Anilinopiperidine
This protocol describes a common method for the synthesis of fentanyl, a representative 4-anilinopiperidine derivative.
Materials:
-
4-Anilinopiperidine
-
2-Phenethyl bromide
-
Propionyl chloride
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Petroleum ether (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 4-anilinopiperidine (1 equivalent) in an appropriate solvent.
-
Add a base, such as powdered sodium hydroxide.
-
Heat the mixture to reflux and add 2-phenethyl bromide (1-2 equivalents).
-
Continue to stir at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the crude 4-anilino-N-phenethylpiperidine by filtration.
-
-
Acylation:
-
Dissolve the crude 4-anilino-N-phenethylpiperidine in a halogenated hydrocarbon solvent like dichloromethane.
-
Add propionyl chloride and stir the reaction mixture.
-
After the reaction is complete, isolate the fentanyl by solvent extraction.
-
-
Purification:
-
Purify the crude fentanyl by recrystallization from petroleum ether (60-80°C) to obtain colorless crystals.[2]
-
Caption: Fentanyl synthesis workflow.
In Vitro µ-Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO, a selective µ-opioid agonist)
-
Test compound (4-anilinopiperidine derivative)
-
Naloxone (for determining non-specific binding)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation:
-
In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[17]
-
Caption: µ-Opioid receptor binding assay workflow.
In Vivo Hot Plate Analgesia Test
This test is a common method to assess the analgesic efficacy of a compound in rodents.[13]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylinder to confine the animal on the hot plate
-
Test animals (e.g., mice or rats)
-
Test compound (4-anilinopiperidine derivative) and vehicle control
-
Syringes for administration
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Baseline Measurement:
-
Set the hot plate temperature to a noxious level (e.g., 52-55°C).[9][13]
-
Place an animal on the hot plate within the transparent cylinder.
-
Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.
-
Remove the animal from the hot plate immediately after the response is observed to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be established to avoid injury if no response is elicited.[9]
-
-
Compound Administration:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
-
Post-treatment Measurement:
-
At predetermined time points after compound administration, repeat the hot plate test as described in step 2.
-
An increase in the latency to respond compared to the baseline and vehicle control indicates an analgesic effect.
-
Caption: Hot plate analgesia test workflow.
Conclusion
4-Anilinopiperidine derivatives are a class of compounds with significant therapeutic potential but also pose substantial health risks if not handled properly. A thorough understanding of their pharmacology, toxicology, and safe handling procedures is paramount for researchers and drug development professionals. Adherence to the safety guidelines, engineering controls, and experimental protocols outlined in this guide is essential to mitigate the risks associated with working with these potent compounds. Continuous vigilance and a strong safety culture are the cornerstones of responsible research in this field.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. academic.oup.com [academic.oup.com]
- 3. ussc.gov [ussc.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
- 9. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN103044398B - A kind of crystal formation of Fentanyl - Google Patents [patents.google.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complementary Separation of Novel Synthetic Opioids. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple synthesis of [11C]carfentanil using an extraction disk instead of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to Para-methyl 4-anilino-1-boc-piperidine: Commercial Availability, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, commonly known as para-methyl 4-anilino-1-boc-piperidine. This compound is a key precursor in the synthesis of fentanyl-related molecules and is of significant interest to researchers in medicinal chemistry and forensic science.[1][2][3] This document details its commercial availability, a representative synthetic protocol, and methods for its analytical characterization.
Commercial Availability
This compound is commercially available from various chemical suppliers, primarily as an analytical reference standard.[1][4] Due to its role as a precursor in the synthesis of controlled substances, its purchase may be subject to regulations.[5] The typical purity offered is ≥98%.[2][4]
| Supplier | Product Name | CAS Number | Purity | Formulation | Notes |
| Cayman Chemical | This compound | 501673-99-0 | ≥98% | A solid | Analytical reference standard.[1][4] |
| MedChemExpress | This compound | 501673-99-0 | >98% | Solid | For research use only.[4] |
| Sapphire Bioscience | This compound | 501673-99-0 | ≥98% | A solid | Distributed for Cayman Chemical.[2] |
| ChemicalBook | 1-BOC-4-[(4-METHYLPHENYL)AMINO]-PIPERIDINE | 501673-99-0 | Not specified | Not specified | Lists various suppliers. |
| Chemsrc | 1-BOC-4-[(4-METHYLPHENYL)AMINO]-PIPERIDINE | 501673-99-0 | 98.0% | Not specified | Lists various suppliers.[6] |
Table 1: Commercial Suppliers and Product Specifications
Synthesis of this compound
The primary synthetic route to this compound is through the reductive amination of N-Boc-4-piperidone with p-toluidine. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of considerable interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two common and effective methods for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination.
Synthetic Pathways Overview
Two primary synthetic routes for the preparation of this compound from readily available starting materials are outlined below.
Route 1: Reductive Amination
This widely used method involves the reaction of a carbonyl compound, in this case, N-Boc-4-piperidone, with an amine, p-toluidine, to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired secondary amine. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.[1]
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an aryl halide (or triflate) with an amine. For the synthesis of the target molecule, this could involve the reaction of 1-Boc-4-aminopiperidine with an appropriate p-tolyl electrophile, or alternatively, a 4-substituted-1-Boc-piperidine with p-toluidine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the two synthetic routes.
Table 1: Reagents and Conditions for Reductive Amination
| Parameter | Condition |
| Starting Materials | N-Boc-4-piperidone, p-Toluidine |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Catalyst | Glacial Acetic Acid |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 80-95% |
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Starting Materials | 1-Boc-4-aminopiperidine, 4-Iodotoluene (or 4-Bromotoluene) |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos, RuPhos, or other bulky biarylphosphine ligands |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from N-Boc-4-piperidone and p-toluidine.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq).
-
Dissolve the starting materials in dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines the synthesis using 1-Boc-4-aminopiperidine and 4-iodotoluene.
Materials:
-
1-Boc-4-aminopiperidine (1.2 eq)
-
4-Iodotoluene (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add 1-Boc-4-aminopiperidine (1.2 eq) and 4-iodotoluene (1.0 eq) to the flask.
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Caption: Comparison of Synthetic Pathways.
References
Application Note and Protocol: N-Boc Protection of 4-Anilinopiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various non-acidic conditions and its facile removal under mild acidic conditions.[1][2] This protocol details the N-Boc protection of 4-anilinopiperidine to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP.[3] This product is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl and its analogs.[1][3] The procedure outlined below is a robust and efficient method suitable for laboratory-scale synthesis.
Reaction Scheme
Caption: Chemical scheme for the N-Boc protection of 4-anilinopiperidine.
Physicochemical and Quantitative Data
The following table summarizes key data for the primary reactant and the resulting product.
| Property | 4-Anilinopiperidine (Reactant) | tert-butyl 4-(phenylamino)piperidine-1-carboxylate (Product) |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₆H₂₄N₂O₂[1][4] |
| Molecular Weight | 176.26 g/mol | 276.37 g/mol [1] |
| CAS Number | 21409-26-7 | 125541-22-2[1][4] |
| Appearance | - | Pale Brown Solid or Crystalline Solid[1] |
| Melting Point | - | 136-137 °C[1] |
| Boiling Point | - | 400.6 ± 38.0 °C (Predicted)[1] |
| Typical Reaction Yield | - | >90% (with purification) |
| Solubility | - | DMF: 15 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL[1][4] |
Experimental Protocol
This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from 4-anilinopiperidine.
Materials and Reagents:
-
4-Anilinopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 4-anilinopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes under a nitrogen or argon atmosphere.
-
-
Addition of Boc Anhydride:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in a small amount of anhydrous DCM.
-
Cool the flask containing the 4-anilinopiperidine solution in an ice bath to 0 °C.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture over 15-30 minutes.[1]
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with deionized water and then with brine.[1]
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude solid by recrystallization (e.g., from ethanol or acetone/petroleum ether) or by column chromatography on silica gel to yield the pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1][5]
-
The final product can be characterized by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triethylamine and dichloromethane are volatile and have associated health risks; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 1-Boc-4-AP.
References
Application Notes and Protocols: Synthesis of para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a key synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring a substituted aniline linked to a piperidine core, is a common motif in a range of biologically active molecules. This document provides detailed application notes on the primary synthetic route to this compound, the reductive amination of N-Boc-4-piperidone with p-toluidine, and presents a comprehensive experimental protocol.
The synthesis of this compound is of significant interest as it serves as a precursor in the creation of more complex molecules, including analogues of fentanyl and other opioid receptor modulators. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization at the aniline nitrogen.
This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and discusses potential side reactions and purification strategies. Additionally, alternative synthetic methods such as the Buchwald-Hartwig amination are briefly mentioned.
Reaction Mechanism: Reductive Amination
The primary and most common method for the synthesis of this compound is a one-pot reductive amination. This reaction proceeds in two main stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of N-Boc-4-piperidone. This is typically catalyzed by a mild acid, such as acetic acid, to facilitate the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of an iminium ion.
-
Reduction: A reducing agent, most commonly sodium triacetoxyborohydride (STAB), is then introduced to selectively reduce the iminium ion to the corresponding secondary amine, yielding the final product, this compound. STAB is a preferred reagent due to its mild nature and high selectivity for imines over ketones.
An alternative, though less common, approach for the formation of the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be employed to couple an aryl halide (e.g., 4-bromotoluene) with 4-amino-1-boc-piperidine. While effective, this method often requires more stringent reaction conditions, including an inert atmosphere and specialized catalysts and ligands.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reductive amination of N-Boc-4-piperidone with anilines. While specific data for p-toluidine is not extensively reported in the literature, the data presented for similar aniline derivatives provide a reliable estimate for reaction parameters and expected outcomes.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | ||
| N-Boc-4-piperidone | 1.0 eq | Limiting reagent |
| p-Toluidine | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 eq | A mild and selective reducing agent. |
| Acetic Acid | 1.0 - 1.2 eq | Acts as a catalyst for imine formation. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield and Purity | ||
| Expected Yield | 70-95% | Yields can vary based on reaction scale and purification method. |
| Purity | >95% (after purification) | Purification is typically achieved by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of this compound
This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone with anilines.
Materials:
-
N-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add p-toluidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30°C.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M NaOH solution or saturated NaHCO₃ solution until the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
p-Toluidine is toxic and should be handled with caution.
Visualizations
Caption: Reductive Amination Reaction Mechanism.
Caption: Experimental Workflow for Synthesis.
Potential Side Reactions and Purification
Several side reactions can occur during the reductive amination, which may affect the yield and purity of the final product.
-
Over-alkylation: The product, a secondary amine, can potentially react with another molecule of N-Boc-4-piperidone to form a tertiary amine. However, this is generally minimized by using a slight excess of the aniline and by the steric hindrance around the newly formed secondary amine.
-
Reduction of the starting ketone: While STAB is selective for imines, prolonged reaction times or the use of a stronger reducing agent could lead to the reduction of N-Boc-4-piperidone to the corresponding alcohol.
-
Self-condensation of N-Boc-4-piperidone: Although the Boc protecting group reduces the likelihood of self-condensation, it can still occur under certain conditions.
Purification of the crude product is typically achieved through flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Conclusion
The reductive amination of N-Boc-4-piperidone with p-toluidine provides an efficient and reliable method for the synthesis of this compound. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures high yields and purity of the product. The detailed protocol and accompanying notes provided in this document serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development for the successful synthesis of this important intermediate.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of compound libraries. Para-methyl 4-anilino-1-boc-piperidine is a key building block in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to potent opioid analgesics such as fentanyl and its analogs. Its structure provides a scaffold that can be readily modified on a solid support to generate a diverse range of derivatives for structure-activity relationship (SAR) studies and lead optimization.
These application notes provide a detailed protocol for the use of this compound in a solid-phase synthesis workflow to generate a fentanyl analog. The protocol covers resin preparation, coupling of the building block, subsequent chemical modifications, and final cleavage and purification of the target compound.
Safety and Handling
This compound and its derivatives are potent chemical compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted by trained personnel. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.[3][4]
Experimental Protocols
This section details a representative protocol for the solid-phase synthesis of a para-methylfentanyl analog using this compound.
Protocol 1: Solid-Phase Synthesis of a Para-methylfentanyl Analog
This protocol outlines a multi-step synthesis on a solid support, starting from a commercially available resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-glycine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-phenyl-3-(p-toluidino)propan-1-one
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Propionyl chloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Experimental Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of a fentanyl analog.
Procedure:
-
Resin Preparation and Loading of First Building Block:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-glycine (3 eq.) and DIPEA (6 eq.) in anhydrous DCM (10 mL) and add to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) and dry under vacuum.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 10 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Reductive Amination with this compound:
-
Swell the deprotected resin in a 1% acetic acid solution in DMF (10 mL).
-
Add this compound (3 eq.) to the resin suspension.
-
Add sodium triacetoxyborohydride (STAB) (3 eq.) portion-wise over 10 minutes.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), a 5% DIPEA solution in DMF (2 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Acylation of the Secondary Amine:
-
Swell the resin in anhydrous DCM (10 mL).
-
Add DIPEA (5 eq.) and shake for 5 minutes.
-
Add propionyl chloride (4 eq.) dropwise and shake the mixture for 4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL).
-
-
Boc-Deprotection and N-Alkylation (Illustrative for a phenethyl group):
-
Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes.
-
Drain and wash with DCM (3 x 10 mL).
-
Neutralize the resin with a 10% DIPEA solution in DMF (2 x 10 mL).
-
Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
For N-alkylation (e.g., with phenethyl bromide): Swell the resin in DMF, add phenethyl bromide (5 eq.) and DIPEA (5 eq.). Heat at 60°C for 12 hours. Wash with DMF and DCM.
-
-
Cleavage from Resin:
-
Wash the final resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours at room temperature.[5][6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of the para-methylfentanyl analog.
Table 1: Resin Loading and Functionalization
| Step | Parameter | Value | Method of Determination |
| 1 | Initial Resin Loading | 1.5 mmol/g | Manufacturer's Specification |
| 2 | Fmoc-Glycine Loading | 1.25 mmol/g | UV-Vis of Piperidine-DBF Adduct |
| 3 | Final Resin Loading | 1.25 mmol/g | - |
Table 2: Reaction Efficiency and Product Purity
| Step | Reaction | Reagents (Equivalents) | Yield (%) | Purity (by HPLC) |
| 3 | Reductive Amination | Building Block (3), STAB (3) | >95% (on resin) | - |
| 4 | Acylation | Propionyl Chloride (4), DIPEA (5) | >98% (on resin) | - |
| 6 | Cleavage | TFA/TIS/H₂O | 85% (crude) | 75% |
| 7 | Purification | RP-HPLC | 60% (final) | >98% |
Signaling Pathway
Compounds synthesized using this compound are often designed to target the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist, such as fentanyl, to the MOR initiates a signaling cascade that leads to analgesia but also to adverse effects like respiratory depression.
Caption: Mu-opioid receptor signaling pathway activated by fentanyl.[3][7]
Pathway Description:
-
Agonist Binding: Fentanyl or its analog binds to the mu-opioid receptor (MOR) on the neuronal cell surface.[3][5]
-
G-Protein Activation: This binding causes a conformational change in the MOR, leading to the activation of an associated inhibitory G-protein (Gi/o).[7]
-
Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduces the activity of protein kinase A (PKA).
-
The βγ subunit opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx.
-
-
Cellular Response: Together, these actions decrease neuronal excitability and reduce the release of neurotransmitters, resulting in the analgesic effects of the opioid. These same pathways are also responsible for the adverse effects, such as respiratory depression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. Fentanyl enhances immune cell response through TLR4/MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 5. View of Review on fentanyl: Mechanism and Pharmacology of fentanyl drug [ijpar.com]
- 6. mdpi.com [mdpi.com]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of Para-methyl 4-anilino-1-boc-piperidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols for the acylation of para-methyl 4-anilino-1-boc-piperidine, a key precursor in the synthesis of fentanyl-related compounds and other potent opioid receptor modulators.[1][2][3][4] The 4-anilinopiperidine core is a privileged scaffold in medicinal chemistry, and acylation of the anilino nitrogen is a critical step for achieving high analgesic activity.[5][6] These application notes describe a general yet robust methodology using an acyl chloride, outline the reaction workflow, and discuss the relevance of this transformation in the context of drug development, specifically targeting the µ-opioid receptor signaling pathway.
Introduction
The 4-anilinopiperidine scaffold is a cornerstone in the development of synthetic opioids, most notably fentanyl and its numerous analogs.[5][6] The structure allows for systematic modification at three key positions to fine-tune pharmacological properties: the piperidine nitrogen (N1), the anilino nitrogen, and the aniline ring.[5] Acylation of the secondary anilino nitrogen with a short acyl group is a crucial determinant for potent µ-opioid receptor agonism and high analgesic activity.[5]
This compound is an important intermediate used in the synthesis of these compounds.[1] The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective acylation at the anilino nitrogen. The subsequent deprotection and further modification of the piperidine nitrogen enable the synthesis of a diverse library of potent analgesics. This protocol details a standard method for the N-acylation of this precursor.
General Reaction Scheme
The acylation of this compound is typically achieved via nucleophilic acyl substitution using a suitable acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base. The base is required to neutralize the HCl generated during the reaction.[7]
Caption: General scheme for the acylation of the anilino nitrogen.
Experimental Protocol
This protocol provides a general method for the acylation of this compound with an acyl chloride (e.g., propionyl chloride) in dichloromethane (DCM).
Materials and Equipment:
-
This compound (FW: 290.4 g/mol )[1]
-
Acyl chloride (e.g., Propionyl chloride, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon line for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Standard laboratory glassware
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[9]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[8][9]
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.05-1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.[8] Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer detected.[8][10]
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.[9]
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or aq. CuSO₄ to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary, to yield the pure N-acylated product.
Caption: Experimental workflow for the N-acylation reaction.
Data Presentation
The efficiency of the acylation reaction can be influenced by the choice of acylating agent and reaction conditions. The following table presents representative, illustrative data for the acylation of this compound.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Acetyl Chloride | Et₃N | DCM | 3 | 92 | >98 |
| Propionyl Chloride | Et₃N | DCM | 4 | 95 | >99 |
| Butyryl Chloride | Pyridine | DCM | 4 | 91 | >98 |
| Isobutyryl Chloride | Et₃N | DCM | 5 | 88 | >97 |
Application in Drug Development & Signaling Pathway
The N-acylated products derived from this compound are key intermediates in the synthesis of potent µ-opioid receptor (MOR) agonists. After acylation, the Boc group is typically removed under acidic conditions (e.g., with TFA in DCM), and the resulting secondary amine on the piperidine ring is alkylated to install various substituents (e.g., a phenethyl group, as seen in fentanyl).[6][11]
These final compounds exert their powerful analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Activation of the MOR initiates a downstream signaling cascade that ultimately reduces neuronal excitability and nociceptive signal transmission, resulting in analgesia.[5]
Caption: Simplified µ-opioid receptor signaling pathway.
Safety Information
-
Reagents: Acyl chlorides are corrosive and react violently with water. Triethylamine and pyridine are flammable and toxic. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Products: The final products of these synthetic routes are often highly potent opioids with significant health risks, including respiratory depression. Handle with extreme caution and appropriate containment measures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Application Note: HPLC Method for Purity Analysis of Para-methyl 4-anilino-1-boc-piperidine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of para-methyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described method is suitable for separating this compound from its potential process-related impurities and degradation products. The method has been developed based on established principles of HPLC method development for pharmaceutical analysis and is ready for validation according to ICH guidelines.[1][2][3][4]
Introduction
This compound is a precursor in the synthesis of fentanyl-related compounds and other biologically active molecules.[5] The purity of this intermediate must be rigorously controlled to ensure the safety and efficacy of the final drug product. HPLC is a primary analytical technique for impurity profiling in pharmaceutical development.[1][4] This document provides a detailed protocol for a stability-indicating RP-HPLC method designed for both routine quality control and stability testing of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The method is adapted from a procedure for the parent compound, 4-anilino-1-boc-piperidine, with modifications to the gradient to improve the resolution of potential impurities.[6]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (20% B), 2-15 min (20-80% B), 15-20 min (80% B), 20-21 min (80-20% B), 21-25 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm |
| Injection Volume | 5 µL |
| Run Time | 25 minutes |
Reagents and Solutions
-
Water: HPLC grade
-
Acetonitrile: HPLC grade
-
Formic Acid: ACS grade or higher
-
Reference Standard: this compound (purity ≥98%)[7]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
System Suitability
Before sample analysis, the system suitability must be verified. Inject the standard solution five times and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Method Validation (Protocol Outline)
The method should be validated according to ICH Q2(R1) guidelines.[1][2][4] Key validation parameters are outlined below.
-
Specificity: Assessed by analyzing a placebo and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that no co-eluting peaks interfere with the main analyte peak.[8][9]
-
Linearity: Determined by analyzing at least five concentrations of the reference standard, typically ranging from the reporting threshold (e.g., 0.05%) to 150% of the nominal sample concentration.
-
Accuracy: Evaluated by recovery studies of spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Assessed by six replicate injections of the sample solution.
-
Intermediate Precision: Determined by a different analyst on a different day with a different instrument.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
Hypothetical Linearity Data
Table 3: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 2.5 | 12,550 |
| 5.0 | 25,100 |
| 50 | 250,500 |
| 500 | 2,510,000 |
| 750 | 3,765,000 |
| Correlation Coefficient (r²) |
Hypothetical Purity Analysis of a Sample Batch
The purity is calculated using the area percent method.
Table 4: Purity Results for a Representative Batch
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 (Starting Material) | 4.2 | 15,800 | 0.05 |
| Impurity 2 (By-product) | 8.9 | 28,440 | 0.09 |
| This compound | 11.5 | 31,520,000 | 99.82 |
| Impurity 3 (Degradant) | 13.1 | 12,640 | 0.04 |
| Total | 31,576,880 | 100.00 |
Visualization
Experimental Workflow
The following diagram outlines the logical workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
This application note provides a comprehensive RP-HPLC method for the purity determination of this compound. The method is specific, robust, and suitable for routine quality control analysis. The outlined protocol for method validation, when executed, will formally demonstrate its suitability for its intended purpose in a regulated pharmaceutical environment.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the NMR Characterization of Para-methyl 4-anilino-1-boc-piperidine and its Analogs
Introduction
Para-methyl 4-anilino-1-boc-piperidine and its ortho- and meta-isomers are key precursors in the synthesis of fentanyl and its analogs, a class of potent synthetic opioids.[1][2][3] Accurate structural characterization of these precursors is critical for quality control, regulatory compliance, and in forensic analysis to trace the synthetic origin of illicitly produced substances. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of these molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR characterization of this compound and its ortho- and meta-analogs.
Molecular Structures
The structures of the three isomers are presented below:
-
This compound: tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate
-
Ortho-methyl 4-anilino-1-boc-piperidine: tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate
-
Meta-methyl 4-anilino-1-boc-piperidine: tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate
Predicted NMR Data
Due to the limited availability of public experimental spectra for these specific compounds, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and computational models. These tables provide expected chemical shift ranges and multiplicities for the key protons and carbons in each molecule.
This compound Data
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-H | ~1.45 | s | 9H |
| Piperidine-H (axial, C2/C6) | ~2.80 - 2.95 | m | 2H |
| Piperidine-H (equatorial, C2/C6) | ~4.00 - 4.15 | m | 2H |
| Piperidine-H (axial, C3/C5) | ~1.30 - 1.45 | m | 2H |
| Piperidine-H (equatorial, C3/C5) | ~1.95 - 2.10 | m | 2H |
| Piperidine-H (C4) | ~3.40 - 3.55 | m | 1H |
| NH | ~3.70 - 3.85 | d | 1H |
| Aromatic-H (ortho to NH) | ~6.55 - 6.70 | d | 2H |
| Aromatic-H (meta to NH) | ~6.90 - 7.05 | d | 2H |
| Methyl-H | ~2.25 | s | 3H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Boc C=O | ~154.8 |
| Boc C(CH₃)₃ | ~79.5 |
| Piperidine C2/C6 | ~43.5 |
| Piperidine C3/C5 | ~33.0 |
| Piperidine C4 | ~51.0 |
| Aromatic C (ipso-NH) | ~145.0 |
| Aromatic C (ortho to NH) | ~117.0 |
| Aromatic C (meta to NH) | ~129.8 |
| Aromatic C (para to NH, with CH₃) | ~128.0 |
| Methyl C | ~20.5 |
Ortho-methyl 4-anilino-1-boc-piperidine Data
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-H | ~1.46 | s | 9H |
| Piperidine-H (axial, C2/C6) | ~2.85 - 3.00 | m | 2H |
| Piperidine-H (equatorial, C2/C6) | ~4.05 - 4.20 | m | 2H |
| Piperidine-H (axial, C3/C5) | ~1.35 - 1.50 | m | 2H |
| Piperidine-H (equatorial, C3/C5) | ~2.00 - 2.15 | m | 2H |
| Piperidine-H (C4) | ~3.50 - 3.65 | m | 1H |
| NH | ~3.40 - 3.55 | d | 1H |
| Aromatic-H | ~6.60 - 7.15 | m | 4H |
| Methyl-H | ~2.15 | s | 3H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Boc C=O | ~154.8 |
| Boc C(CH₃)₃ | ~79.6 |
| Piperidine C2/C6 | ~43.6 |
| Piperidine C3/C5 | ~32.8 |
| Piperidine C4 | ~50.5 |
| Aromatic C (ipso-NH) | ~145.5 |
| Aromatic C (ortho to NH, with CH₃) | ~122.5 |
| Aromatic C (meta to NH) | ~130.0, ~117.5 |
| Aromatic C (para to NH) | ~127.0, ~121.0 |
| Methyl C | ~17.8 |
Meta-methyl 4-anilino-1-boc-piperidine Data
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-H | ~1.47 | s | 9H |
| Piperidine-H (axial, C2/C6) | ~2.80 - 2.95 | m | 2H |
| Piperidine-H (equatorial, C2/C6) | ~4.00 - 4.15 | m | 2H |
| Piperidine-H (axial, C3/C5) | ~1.30 - 1.45 | m | 2H |
| Piperidine-H (equatorial, C3/C5) | ~1.95 - 2.10 | m | 2H |
| Piperidine-H (C4) | ~3.45 - 3.60 | m | 1H |
| NH | ~3.65 - 3.80 | d | 1H |
| Aromatic-H | ~6.40 - 7.10 | m | 4H |
| Methyl-H | ~2.30 | s | 3H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Boc C=O | ~154.8 |
| Boc C(CH₃)₃ | ~79.5 |
| Piperidine C2/C6 | ~43.5 |
| Piperidine C3/C5 | ~33.0 |
| Piperidine C4 | ~51.0 |
| Aromatic C (ipso-NH) | ~147.5 |
| Aromatic C (ortho to NH) | ~113.0, ~118.0 |
| Aromatic C (meta to NH, with CH₃) | ~139.0 |
| Aromatic C (para to NH) | ~129.2, ~114.0 |
| Methyl C | ~21.7 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of 4-anilino-1-boc-piperidine derivatives is provided below.
Objective
To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of synthesized this compound and its analogs.
Materials
-
Sample of interest (5-10 mg for ¹H NMR, 20-25 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm diameter, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If using an internal standard, add a small, precise amount to the solution.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
-
Diagrams
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of a novel or synthesized 4-anilino-1-boc-piperidine derivative.
References
Application of Para-methyl 4-anilino-1-boc-piperidine in Medicinal Chemistry: A Focus on Opioid Receptor Modulators
Introduction
Para-methyl 4-anilino-1-boc-piperidine is a synthetic building block primarily utilized in medicinal chemistry as a precursor for the synthesis of potent opioid receptor modulators, particularly analogs of fentanyl. The piperidine scaffold is a well-established pharmacophore in numerous centrally acting agents, and its substitution pattern significantly influences pharmacological activity. The para-methyl group on the aniline ring of this specific precursor allows for the exploration of structure-activity relationships (SAR) at the anilide portion of fentanyl-like molecules, potentially leading to compounds with altered potency, selectivity, and pharmacokinetic profiles.
This document provides an overview of the application of this compound in the synthesis of a fentanyl analog, herein referred to as para-methylfentanyl. It includes a detailed synthetic protocol, pharmacological data of the closely related 4-methylfentanyl, and a discussion of its potential significance in drug development.
Synthetic Application: Synthesis of para-Methylfentanyl
The primary application of this compound is as a key intermediate in the synthesis of fentanyl analogs. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective N-acylation of the anilino nitrogen, a crucial step in the construction of the fentanyl pharmacophore. The synthesis of para-methylfentanyl from this precursor involves a straightforward two-step sequence: Boc deprotection followed by N-alkylation.
Experimental Protocol: Synthesis of para-Methylfentanyl
Step 1: Deprotection of this compound
-
Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and basify to pH > 9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, 4-(p-tolylamino)piperidine, which can be used in the next step without further purification.
-
Step 2: N-Alkylation and N-Acylation to yield para-Methylfentanyl
-
Materials: 4-(p-tolylamino)piperidine, phenethyl bromide (or tosylate), propionyl chloride, triethylamine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, column chromatography supplies (silica gel, ethyl acetate, hexanes).
-
Procedure:
-
Dissolve the crude 4-(p-tolylamino)piperidine (1.0 eq) in dichloromethane (15 mL/g).
-
Add triethylamine (2.5 eq) to the solution.
-
Add phenethyl bromide (1.2 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Cool the reaction mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, para-methylfentanyl.
-
Pharmacological Data
Table 1: In Vivo Analgesic Potency of 4-Methylfentanyl in Rats
| Compound | ED₅₀ (mg/kg) | Relative Potency (vs. Fentanyl) |
| Fentanyl | 0.0105 | 1 |
| 4-Methylfentanyl | 0.0028[1] | ~4 times more potent[2][3][4] |
Table 2: In Vitro Opioid Receptor Binding Affinity of Fentanyl Analogs
| Compound | Receptor | Kᵢ (nM) |
| Fentanyl | μ-opioid | 1.2 - 1.4[5] |
| Carfentanil | μ-opioid | 0.22[5] |
| N-methyl fentanyl | μ-opioid | ~15,000 times weaker than fentanyl[5] |
Note: Specific Kᵢ values for 4-methylfentanyl are not provided in the searched literature, but the data for other analogs illustrates the impact of substitution on receptor affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of μ-opioid receptor agonists and the experimental workflow for assessing their analgesic activity.
References
- 1. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. iris.ucc.ie [iris.ucc.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Para-methyl 4-anilino-1-boc-piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Para-methyl 4-anilino-1-boc-piperidine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for synthesizing this compound are Reductive Amination and Buchwald-Hartwig Amination. Reductive amination involves the reaction of N-Boc-4-piperidone with p-toluidine, followed by reduction of the intermediate imine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a protected 4-aminopiperidine derivative and an aryl halide, such as 4-iodotoluene.
Q2: Which synthetic route generally provides a higher yield?
A2: Both methods can provide good to excellent yields, often ranging from 80% to over 90%, depending on the optimization of reaction conditions. Reductive amination is often praised for its operational simplicity and the use of readily available starting materials. The Buchwald-Hartwig amination offers a broad substrate scope and good functional group tolerance, often resulting in high yields.[1]
Q3: What are the most critical parameters to control for a successful synthesis?
A3: For Reductive Amination, the key parameters are the choice of reducing agent, control of pH to facilitate imine formation, and effective removal of water. For the Buchwald-Hartwig Amination, the selection of the palladium catalyst, phosphine ligand, base, solvent, and reaction temperature are all critical for achieving high yields and minimizing side products.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress for both synthetic routes can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Reductive Amination Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete imine formation: The equilibrium between the ketone and amine may not favor the imine. 2. Inactive reducing agent: The reducing agent may have degraded. 3. Suboptimal pH: The pH may be too high or too low for efficient imine formation and reduction. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium. 2. Use a fresh batch of the reducing agent. 3. Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without protonating the amine starting material. |
| Formation of Side Products | 1. Over-alkylation: The product amine can react with the starting ketone. 2. Reduction of the starting ketone: The reducing agent may reduce the N-Boc-4-piperidone before imine formation. | 1. Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is selective for the imine.[3] Slowly add the reducing agent to the reaction mixture. 2. Use a chemoselective reducing agent such as NaBH(OAc)₃ that preferentially reduces the iminium ion over the ketone.[4] |
| Difficult Product Isolation | 1. Emulsion during workup: The product may act as a surfactant. 2. Co-elution of impurities: Impurities may have similar polarity to the product. | 1. Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through Celite can also be effective. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
Buchwald-Hartwig Amination Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst: The active Pd(0) species may not have formed or has decomposed. 2. Poor ligand choice: The ligand may not be suitable for the electron-rich p-toluidine. 3. Unsuitable base: The base may not be strong enough or may be sterically hindered. | 1. Ensure anhydrous and anaerobic conditions. Use a pre-catalyst for more reliable generation of the active species. 2. Screen different bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). 3. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. 2. Diarylation: The product amine reacts with another molecule of the aryl halide. | 1. Optimize the ligand-to-palladium ratio. Ensure the amine is present in a slight excess. 2. Use a slight excess of the 4-amino-1-Boc-piperidine. |
| Difficult Product Isolation | 1. Palladium contamination: Residual palladium can be difficult to remove. 2. Co-elution with ligand: The phosphine ligand or its oxide can co-elute with the product. | 1. Filter the reaction mixture through a pad of Celite after the reaction. Consider using a palladium scavenger. 2. Choose a ligand with significantly different polarity from the product or use a water-soluble ligand if applicable. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound.
Table 1: Reductive Amination of N-Boc-4-piperidone with p-Toluidine
| Parameter | Condition | Expected Yield | Reference |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 80-95% | [3] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [3] | |
| Catalyst | Acetic Acid (catalytic) | [3] | |
| Temperature | Room Temperature | [3] | |
| Reaction Time | 2-16 hours | [5] |
Table 2: Buchwald-Hartwig Amination of 4-Amino-1-Boc-piperidine with 4-Iodotoluene
| Parameter | Condition | Expected Yield | Reference |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 70-90% | [6] |
| Ligand | XPhos, RuPhos, or other biaryl phosphines | [2] | |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | [7] | |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | [8] | |
| Temperature | 80-120 °C | [1] | |
| Reaction Time | 12-24 hours | [9] |
Experimental Protocols
Protocol 1: Reductive Amination Synthesis
This protocol describes the synthesis of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate from N-Boc-4-piperidone and p-toluidine.
Materials:
-
N-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq) in DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination Synthesis
This protocol describes the synthesis of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate from 4-amino-1-Boc-piperidine and 4-iodotoluene.
Materials:
-
4-Amino-1-Boc-piperidine
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
XPhos or another suitable biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add 4-amino-1-Boc-piperidine (1.2 eq) and 4-iodotoluene (1.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reductive Amination Reaction Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: General Troubleshooting Workflow.
References
- 1. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
common side reactions in the synthesis of 4-anilinopiperidine derivatives
Welcome to the technical support center for the synthesis of 4-anilinopiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-anilinopiperidine derivatives?
A1: The two most prevalent methods for synthesizing 4-anilinopiperidine scaffolds are Reductive Amination and Buchwald-Hartwig Amination.[1]
-
Reductive Amination: This method involves the reaction of a 4-piperidone derivative with an aniline in the presence of a reducing agent. It is a widely used industrial method due to its operational simplicity.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the N-arylation of a 4-aminopiperidine derivative with an aryl halide. This method offers a broad substrate scope and functional group tolerance.[1][2]
Q2: What are the key starting materials for these syntheses?
A2: For Reductive Amination, the key starting materials are typically an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) and an aniline. For Buchwald-Hartwig Amination, the common starting materials are an N-protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine) and an aryl halide (e.g., bromobenzene). The choice of a protecting group (e.g., Boc, Cbz) is critical to prevent side reactions at the piperidine nitrogen.[1]
Q3: Why is a protecting group on the piperidine nitrogen often necessary?
A3: Due to the presence of a secondary amine in the 4-piperidone or 4-aminopiperidine ring, it is common practice to use an N-protected derivative, such as N-Boc-4-piperidone, to prevent self-condensation and other side reactions.[1] The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions after the desired transformation.[1]
Troubleshooting Guide: Reductive Amination
This section addresses common issues encountered during the synthesis of 4-anilinopiperidine derivatives via reductive amination.
Scenario 1: Low yield of the desired 4-anilinopiperidine product.
-
Potential Cause: Inefficient imine formation. The formation of the imine intermediate is crucial for a successful reductive amination. At a larger scale, mass and heat transfer limitations can lead to incomplete imine formation.[3] The water produced during imine formation can also inhibit the reaction equilibrium.
-
Troubleshooting:
-
Stirring and Mixing: Ensure adequate agitation to maintain a homogenous reaction mixture. Using baffling in the reactor can improve mixing efficiency.
-
Water Removal: Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.[3]
-
Catalyst: A mild acid catalyst (e.g., acetic acid) is often used to promote imine formation. Ensure the catalyst concentration is optimized for the scale of the reaction.[3]
-
Scenario 2: Formation of a significant amount of a tertiary amine byproduct.
-
Potential Cause: Over-alkylation. The secondary amine product can react further with another molecule of the 4-piperidone, leading to the formation of a tertiary amine byproduct.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the aniline to drive the reaction towards the desired secondary amine and minimize the availability of the 4-piperidone for a second reaction.
-
Controlled Addition: Add the reducing agent portion-wise to control the reaction rate and temperature, which can help minimize over-alkylation.
-
Quantitative Data: Reductive Amination
| Starting Materials | Reducing Agent | Solvent | Yield of N-Boc-4-(phenylamino)piperidine | Reference |
| N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | High | [1] |
| N-Boc-4-piperidone, 4-chloroaniline | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-dichloroethane (DCE) | Good | [3] |
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline
Materials:
-
N-Boc-4-piperidone (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Acetic acid (1.0 equiv.)
-
Dichloromethane (DCM)
-
2M NaOH solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone, aniline, and acetic acid in dichloromethane and cool the mixture in an ice bath.[4]
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the cooled solution.
-
Allow the mixture to stir and warm to room temperature overnight (approximately 16 hours).[4]
-
Quench the reaction by diluting the mixture with 2M NaOH solution and stir for 1 hour.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[4]
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[4]
Diagram: Reductive Amination Workflow
Caption: General experimental workflow for the synthesis of 4-anilinopiperidine via reductive amination.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered during the synthesis of 4-anilinopiperidine derivatives via Buchwald-Hartwig amination.
Scenario 1: Significant formation of a hydrodehalogenated arene byproduct.
-
Potential Cause: A common side reaction where the aryl halide is reduced instead of coupling with the amine.[2] This can be promoted by the presence of water or protic solvents.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure the use of anhydrous solvents and reagents. Degassing the solvent can be beneficial.
-
Base Selection: Some strong bases can promote the reduction of the aryl halide. Consider using a weaker base if hydrodehalogenation is a significant issue.
-
Scenario 2: Formation of a diarylated byproduct.
-
Potential Cause: The secondary amine product can undergo a second N-arylation to form a diarylated piperidine byproduct.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the 4-aminopiperidine starting material to outcompete the product for the catalyst.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over side reactions.
-
Scenario 3: Low chemoselectivity with unprotected 4-aminopiperidine.
-
Potential Cause: Unprotected 4-aminopiperidine has two nucleophilic nitrogen atoms (the ring nitrogen and the 4-amino group), leading to a mixture of products.
-
Troubleshooting:
-
Protecting Group: Protect the 4-amino group with a suitable protecting group (e.g., Boc) before the N-arylation step to ensure selective arylation at the piperidine ring nitrogen.
-
Quantitative Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System (Catalyst, Ligand, Base) | Yield | Reference |
| 1-Bromo-4-chlorobenzene | 4-Aminopiperidine | Pd₂(dba)₃, XPhos, Sodium tert-butoxide | Good | [3] |
| Aryl Bromides | Various Amines | Pd(OAc)₂, XPhos, KOt-Bu | Good to Excellent | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Aminopiperidine with 1-Bromo-4-chlorobenzene
Materials:
-
1-Bromo-4-chlorobenzene (1.0 equiv.)
-
4-Aminopiperidine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask, combine 1-bromo-4-chlorobenzene, 4-aminopiperidine, the palladium catalyst, the phosphine ligand, and the base.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]
-
Add anhydrous toluene via syringe.[3]
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by GC-MS or LC-MS).[3]
-
Cool the reaction mixture to room temperature and quench with water.[3]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to yield N-(4-chlorophenyl)piperidin-4-amine.[3]
Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: The Buchwald-Hartwig catalytic cycle with key side reactions.
References
Technical Support Center: Boc Deprotection of Hindered Piperidines
Welcome to the technical support center for the Boc deprotection of hindered piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of hindered piperidines, such as those with 2,6-disubstitution, often difficult?
A1: The primary challenge in the deprotection of hindered piperidines is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group, combined with substituents on the piperidine ring (especially at the 2 and 6 positions), can physically block the approach of acidic reagents to the carbamate nitrogen.[1] This steric congestion slows down the rate of the cleavage reaction, often leading to incomplete deprotection under standard conditions.[1]
Q2: What are the standard acidic conditions for Boc deprotection, and why might they fail for hindered substrates?
A2: The most common methods for Boc deprotection involve strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[2][3] For many substrates, a solution of 25-50% TFA in DCM at room temperature for 30 minutes to 2 hours is sufficient.[2] However, for sterically hindered piperidines, these standard conditions may result in low yields or incomplete reactions due to the slowed reaction kinetics caused by steric hindrance.[1]
Q3: Can I simply increase the reaction time or temperature when using standard acidic conditions for my hindered piperidine?
A3: While extending the reaction time or gently warming the reaction (e.g., to 40°C) can sometimes improve the yield, it also increases the risk of side reactions.[2] For sensitive substrates, prolonged exposure to strong acids can lead to the formation of byproducts, such as tert-butylation of other functional groups.[2] Therefore, this approach should be monitored carefully by TLC or LC-MS.
Q4: Are there milder acidic alternatives to TFA for deprotecting hindered piperidines?
A4: Yes, several milder acidic conditions can be effective and may be preferable for substrates with other acid-sensitive functional groups.[2] These include 4M HCl in 1,4-dioxane or 1M HCl in ethyl acetate.[2] Another alternative is using oxalyl chloride in methanol, which generates HCl in situ and can be effective at room temperature.[4]
Q5: Are non-acidic methods available for Boc deprotection of hindered piperidines?
A5: Yes, several non-acidic methods can be employed, which are particularly useful when dealing with acid-labile molecules. These include:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, though it may require high temperatures (120-240 °C).[2][5]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection reaction, often in the presence of solid-supported sulfonic acids or even in water.[6][7][8]
-
TMSI (Trimethylsilyl Iodide): TMSI in a solvent like dichloromethane can be a very effective and neutral method for Boc deprotection.[3][9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection or Low Yield
Symptoms:
-
Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).
-
Low yield of the desired piperidine product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., up to 100%) or switch to a stronger acid system like 4M HCl in dioxane.[2] |
| Short Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and continue the reaction until the starting material is fully consumed.[2] |
| Low Reaction Temperature | For sluggish reactions, consider gentle warming (e.g., to 40°C), but be vigilant for the formation of side products.[2] |
| Steric Hindrance | Switch to a less sterically demanding deprotection reagent such as TMSI or consider thermal or microwave-assisted methods.[5][6][9] |
Issue 2: Formation of Side Products
Symptoms:
-
Unexpected peaks in the LC-MS or NMR spectrum of the crude product.
-
Mass corresponding to tert-butylation (+56 Da) of nucleophilic groups.[2]
Possible Causes & Solutions:
| Cause | Recommended Action |
| tert-Butyl Cation Reactivity | The tert-butyl cation generated during deprotection is electrophilic and can be trapped by nucleophiles. Add a scavenger like triethylsilane (TES), anisole, or water (2.5-5%) to the reaction mixture to quench the cation.[2] |
| Acid-Sensitive Functional Groups | If your substrate contains other acid-labile groups, switch to a milder deprotection method. Options include using a lower concentration of acid, milder acids like HCl in dioxane, or non-acidic methods such as TMSI or thermal deprotection.[2][3] |
| TFA Ester Formation | When using TFA with substrates containing free hydroxyl groups, TFA esters can form. Using a 95:5 TFA-water mixture can help limit this, though it may make solvent removal more difficult.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected hindered piperidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50%.[2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[2]
-
The product is typically obtained as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if needed (e.g., methanol, DCM).[2]
-
At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[2]
-
Once complete, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]
Protocol 3: Boc Deprotection with TMSI
-
Dissolve the Boc-protected piperidine in dichloromethane (DCM).
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise.[3]
-
Stir the reaction at room temperature, typically overnight, monitoring for completion.[3]
-
Isolate the product by removing the solvent under vacuum.[3]
Visualizations
Caption: A workflow for Boc deprotection of hindered piperidines.
Caption: A decision tree for troubleshooting Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Easy Microwave Assisted Deprotection of N-Boc Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Preventing Byproduct Formation in Piperidine Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the N-alkylation of piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in piperidine N-alkylation?
The most prevalent byproduct is the quaternary ammonium salt, which results from over-alkylation of the desired N-alkylpiperidine product.[1][2] Other common byproducts include unreacted piperidine and alkylating agent, as well as salts formed during the reaction. In some cases, C-alkylation of the piperidine ring can also occur, leading to undesired constitutional isomers.
Q2: How does stoichiometry affect byproduct formation?
The stoichiometry of the reactants is a critical factor in controlling byproduct formation. Using an excess of the alkylating agent significantly increases the likelihood of over-alkylation, leading to the formation of the quaternary ammonium salt.[1][2][3] To favor mono-alkylation, it is recommended to use piperidine as the limiting reagent or in a slight excess relative to the alkylating agent.[1][2]
Q3: What is the role of the base in piperidine alkylation and how does it influence byproducts?
A base is typically used to neutralize the acid (commonly a hydrohalic acid) that is formed during the alkylation reaction. The choice of base can influence the reaction rate and the formation of byproducts. A strong base can deprotonate the N-alkylpiperidinium salt intermediate, regenerating the more nucleophilic tertiary amine and promoting a second alkylation. The use of a milder inorganic base, such as potassium carbonate, or a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), can help to minimize over-alkylation.[2]
Q4: Can the reaction temperature be optimized to prevent byproduct formation?
Yes, reaction temperature is a key parameter. Higher temperatures can accelerate the rate of the desired alkylation but may also promote the subsequent over-alkylation reaction.[1][2] If over-alkylation is a significant issue, running the reaction at a lower temperature is advisable.[1][2]
Q5: Are there alternative methods to direct alkylation that can minimize byproducts?
Reductive amination is an excellent alternative to direct alkylation and is often highly selective for mono-alkylation, thus avoiding the issue of over-alkylation.[1][2] This method involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired N-alkylated piperidine.[1][2]
Troubleshooting Guides
Issue 1: Formation of Quaternary Ammonium Salt (Over-alkylation)
-
Potential Cause: Excess alkylating agent.
-
Potential Cause: High reaction temperature.
-
Potential Cause: Rapid addition of alkylating agent.
-
Recommended Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the reaction of the product with the alkylating agent.[2]
-
-
Potential Cause: Use of a strong, non-hindered base.
-
Recommended Solution: Employ a milder base like potassium carbonate or a non-nucleophilic base such as DIPEA.
-
Issue 2: Presence of Unreacted Starting Materials
-
Potential Cause: Low reactivity of the alkylating agent.
-
Recommended Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl halides.[1]
-
-
Potential Cause: Insufficient reaction time or temperature.
-
Recommended Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
-
Potential Cause: Poor solubility of reagents.
-
Recommended Solution: Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate, consider switching to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[1]
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Co-elution of product and byproducts during chromatography.
-
Recommended Solution: Adjust the solvent system for column chromatography. For basic compounds like N-alkylpiperidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve separation on silica gel.[4]
-
-
Potential Cause: Product is water-soluble.
-
Recommended Solution: If the N-alkylpiperidine product has high water solubility, extraction into an organic solvent may be inefficient. In such cases, consider techniques like lyophilization to remove water or using a different workup procedure that avoids aqueous extraction.
-
-
Potential Cause: Formation of salts.
-
Recommended Solution: A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) can be used to neutralize hydrohalide salts and extract the free amine product into an organic solvent.[3]
-
Data Presentation
Table 1: Effect of Stoichiometry on Over-alkylation
| Piperidine (eq.) | Alkyl Halide (eq.) | Mono-alkylated Product (%) | Quaternary Salt (%) |
| 1.2 | 1.0 | High | Low |
| 1.0 | 1.0 | Moderate | Moderate |
| 1.0 | 1.5 | Low | High |
Note: Percentages are representative and can vary based on specific reactants and conditions.
Table 2: Comparison of Common Bases for N-Alkylation
| Base | Type | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Mild Inorganic | Acetonitrile or DMF, RT to reflux | Inexpensive, easy to remove by filtration | Can have low solubility in some organic solvents |
| NaHCO₃ | Weak Inorganic | Acetonitrile, RT | Very mild, minimizes side reactions | May not be strong enough for all alkylations |
| DIPEA | Hindered Organic | Dichloromethane or Acetonitrile, RT | Non-nucleophilic, soluble in organic solvents | More expensive than inorganic bases |
| NaH | Strong Inorganic | Anhydrous THF or DMF, 0 °C to RT | Very strong, useful for unreactive systems | Reacts violently with water, requires anhydrous conditions |
Table 3: Reactivity of Alkyl Halides
| Alkyl Halide | Relative Reactivity |
| R-I | Highest |
| R-Br | Intermediate |
| R-Cl | Lowest |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add piperidine (1.1 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
Protocol 2: General Procedure for Reductive Amination
-
In a round-bottom flask, dissolve piperidine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude N-alkylpiperidine.
-
Purify the product by vacuum distillation or column chromatography.[1]
Mandatory Visualization
Caption: Comparative experimental workflows for piperidine N-alkylation.
Caption: Troubleshooting decision tree for byproduct formation.
References
Technical Support Center: HPLC Analysis of Piperidine Compounds
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing molecules. The following resources are designed to help researchers, scientists, and drug development professionals identify and resolve challenges such as peak tailing to ensure accurate and reproducible results.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a frequent issue in the chromatography of basic compounds like piperidines, and it can significantly compromise resolution, sensitivity, and the accuracy of quantitation.[1] This guide offers a systematic approach to diagnose and fix the underlying causes of peak tailing.
Initial Assessment:
-
Observe the chromatogram: Does the peak tailing affect all peaks or only specific ones (e.g., the piperidine compound)?
-
Review the method parameters: Check the mobile phase composition (pH, buffer strength), column type, and injection volume.
-
Consider the sample: Is the sample concentration appropriate? Is the sample solvent compatible with the mobile phase?
Systematic Troubleshooting Steps:
-
Step 1: Mobile Phase Optimization. The mobile phase composition is a critical factor.[2]
-
Adjust pH: For basic compounds like piperidines, lowering the mobile phase pH can protonate residual silanol groups on the column, reducing the secondary interactions that cause tailing.[2][3][4]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and mask silanol interactions.[4][5]
-
Use Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block active silanol sites.[1][6]
-
-
Step 2: Column Evaluation. The choice and condition of the HPLC column are paramount.
-
Select an Appropriate Column: If mobile phase optimization is insufficient, consider a different column chemistry. Modern, high-purity "Type B" silica columns with end-capping are designed to minimize silanol interactions.[1][6] Polar-embedded or hybrid columns can also provide improved peak shape for basic analytes.[5][6]
-
Check for Column Degradation: Over time, columns can degrade, leading to peak shape distortion.[5] Flushing the column with a strong solvent or replacing it if performance doesn't improve is recommended.[5] The formation of a void at the column inlet can also cause tailing.[5][7]
-
-
Step 3: System and Sample Considerations.
-
Minimize Extra-Column Volume: Excessive tubing length and diameter between the injector, column, and detector can contribute to peak broadening and tailing.[1][8] Use the shortest and narrowest tubing possible.[5]
-
Prevent Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion.[1][5] To check for this, dilute the sample and reinject; if the peak shape improves, overload was a factor.[1]
-
Ensure Sample Solvent Compatibility: The sample solvent should be as close in composition to the mobile phase as possible to prevent peak distortion.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for piperidine compounds in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like piperidines is the secondary interaction between the positively charged (protonated) piperidine molecule and negatively charged (ionized) residual silanol groups on the surface of the silica-based stationary phase.[2][3][7] This creates a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in an asymmetric peak.[3]
Q2: How does adjusting the mobile phase pH improve the peak shape of a piperidine compound?
A2: The pH of the mobile phase is a critical factor in controlling the ionization state of both the piperidine analyte and the silanol groups on the stationary phase.[1][8] By lowering the mobile phase pH to a range of 2.5 to 4, the silanol groups become protonated (neutral), which suppresses their ability to interact ionically with the protonated (positively charged) basic piperidine analyte.[1] This reduction in secondary interactions leads to a more symmetrical peak shape.[1]
Q3: What is the purpose of adding a competing base like triethylamine (TEA) to the mobile phase?
A3: A competing base, such as triethylamine (TEA), is a mobile phase additive used to minimize peak tailing of basic analytes.[1][6] Being a small, basic molecule, TEA preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the piperidine analyte.[1] This competitive binding reduces the opportunity for secondary interactions between the analyte and the stationary phase, thereby improving peak symmetry.[1]
Q4: When is it necessary to switch to a different type of HPLC column?
A4: If you have already optimized the mobile phase conditions (pH, buffer strength, additives) and are still observing significant peak tailing, it is advisable to consider a different column chemistry.[1] For highly basic compounds that are particularly problematic, switching to a column specifically designed to minimize silanol interactions, such as a polar-embedded or a hybrid silica column, can be beneficial.[5][6]
Q5: Can issues with the HPLC system itself cause peak tailing?
A5: Yes, system-related issues can contribute to poor peak shape. A significant factor is "extra-column volume," which refers to the volume within the tubing and connections between the injector, column, and detector.[7] Excessive extra-column volume can lead to peak broadening and tailing.[1][8] It is important to use tubing with the shortest possible length and the smallest practical internal diameter to minimize these effects.[5]
Data Presentation
Table 1: Effect of Mobile Phase pH on the USP Tailing Factor for a Representative Piperidine Compound
| Mobile Phase pH | Expected USP Tailing Factor* | Rationale |
| 7.0 | > 2.0 | At neutral pH, both the piperidine analyte and the silanol groups are ionized, leading to strong secondary interactions and significant tailing.[1] |
| 4.5 | 1.5 - 2.0 | As the pH is lowered, some silanol groups become protonated, reducing tailing, but considerable interaction can still occur.[1] |
| 3.0 | 1.2 - 1.5 | At this pH, the majority of silanol groups are protonated, which minimizes secondary interactions and improves peak symmetry.[1][3] |
| 2.5 | < 1.2 | The low pH ensures the complete protonation of silanol groups, resulting in a more symmetric peak.[1] |
*These are generalized expected values. Actual results will vary depending on the specific piperidine compound, column, and other chromatographic conditions.
Table 2: Comparison of Different Column Chemistries for the Analysis of Piperidine Compounds
| Column Type | Expected USP Tailing Factor* | Advantages & Disadvantages |
| Standard C18 (Type A Silica) | > 2.0 | Prone to significant peak tailing for basic compounds due to high silanol activity. |
| End-Capped C18 (Type B Silica) | 1.5 - 2.0 | Reduced silanol activity improves peak shape for basic compounds, though some tailing may still occur with strongly basic analytes.[1] |
| Polar-Embedded | 1.2 - 1.5 | A polar group embedded in the stationary phase shields analytes from residual silanols, providing good peak shape.[1] May exhibit different selectivity compared to standard C18 columns.[1] |
| Hybrid Silica | < 1.2 | Offers high pH stability and reduced silanol activity, leading to excellent peak shape for challenging basic compounds.[6] |
*These are generalized expected values and can vary based on the specific compound and analytical conditions.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol outlines the procedure for evaluating the effect of mobile phase pH on the peak shape of a piperidine compound.
-
Preparation of Mobile Phases:
-
Prepare three aqueous mobile phase solutions (e.g., 20 mM phosphate buffer) and adjust their pH to 7.0, 4.5, and 3.0, respectively, using phosphoric acid.
-
The organic mobile phase will be acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of the aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the piperidine compound standard solution.
-
Run the HPLC analysis using the mobile phase at pH 7.0.
-
Repeat the analysis using the mobile phases at pH 4.5 and pH 3.0, ensuring the column is properly equilibrated with each new mobile phase.
-
Compare the peak shape and tailing factor for the piperidine compound at each pH.
-
Protocol 2: Use of a Competing Base (Triethylamine) in the Mobile Phase
This protocol describes the application of triethylamine (TEA) to enhance the peak shape of a piperidine compound.
-
Preparation of Mobile Phase with TEA:
-
Prepare the aqueous portion of the mobile phase (e.g., water or a buffer solution).
-
Add triethylamine to the aqueous mobile phase to a final concentration of 0.1% (v/v).
-
Adjust the pH of the aqueous mobile phase to the desired value (e.g., 7.0 or 3.0) using an appropriate acid like phosphoric acid.
-
The organic mobile phase will be acetonitrile.
-
-
Chromatographic Conditions:
-
Use the same column and other chromatographic parameters as described in Protocol 1.
-
-
Procedure:
-
Equilibrate the column with the TEA-containing mobile phase.
-
Inject the piperidine compound standard solution.
-
Run the HPLC analysis.
-
Compare the peak shape and tailing factor with and without the addition of TEA to the mobile phase.
-
Visualizations
Caption: Interaction between piperidine and silanol groups causing peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
dealing with poor solubility of Para-methyl 4-anilino-1-boc-piperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the poor solubility of Para-methyl 4-anilino-1-boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a solid with known solubility in several organic solvents.[1] Information on its aqueous solubility is limited, which is a common challenge for hydrophobic molecules. Preparing a high-concentration stock solution in an appropriate organic solvent is the recommended first step.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent issue with poorly water-soluble compounds.[3] Several strategies can be employed to mitigate this, including optimizing the concentration of your co-solvent (like DMSO), adjusting the pH of your buffer, or using solubility enhancers such as surfactants or cyclodextrins.[3] It is crucial to ensure the final concentration of any co-solvent is compatible with your experimental system, typically below 1% for cell-based assays.[3]
Q3: How does pH affect the solubility of this compound?
A3: The anilino-piperidine moiety in the compound suggests it is likely a weak base. The solubility of weakly basic compounds can often be significantly increased by lowering the pH of the aqueous solution.[3][4] At a lower pH, the molecule can become protonated, forming a more soluble salt.[5] It is advisable to experimentally determine the optimal pH for solubility that does not compromise the integrity of your assay.[5]
Q4: Are there any alternative solvents I can use for my stock solution?
A4: Besides DMSO, other common organic solvents for preparing stock solutions of poorly soluble compounds include dimethylformamide (DMF) and ethanol.[1] The choice of solvent will depend on the specific requirements of your experiment and the compound's solubility in each.
Troubleshooting Guides
Issue 1: Compound precipitates from aqueous buffer during in vitro assay.
-
Possible Cause: The aqueous solubility of the compound is exceeded upon dilution from the organic stock solution.
-
Solutions:
-
pH Adjustment: Systematically test a range of acidic pH values (e.g., pH 4.0-7.0) for your buffer to find the optimal pH for solubility.[5]
-
Co-solvents: Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer.[5] Start with a low concentration (1-5%) and gradually increase, while monitoring for any adverse effects on your assay.[5]
-
Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[3][6]
-
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to variable compound concentration in the assay.
-
Solutions:
-
Confirm Dissolution: Before use, visually inspect your final diluted solution for any signs of precipitation.
-
Optimize Dilution Method: When diluting the stock solution, add the stock to the aqueous buffer with vigorous mixing (e.g., vortexing) to avoid localized high concentrations that can trigger precipitation.[2]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration at which the compound remains in solution in your specific assay buffer over the duration of the experiment.
-
Data Presentation
Table 1: Reported Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| DMF | 10 mg/mL[1] |
| DMSO | 1 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
Table 2: Hypothetical Aqueous Solubility Data for Troubleshooting
This table illustrates how you might structure your own experimental data to determine the best solubilization strategy.
| Buffer Condition | Co-solvent | Additive | Apparent Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | 1% DMSO | None | < 1 | Precipitation observed |
| Citrate Buffer (pH 5.0) | 1% DMSO | None | 15 | Clear solution |
| PBS (pH 7.4) | 5% Ethanol | None | 5 | Minor cloudiness |
| PBS (pH 7.4) | 1% DMSO | 0.05% Tween-20 | 25 | Clear solution |
| PBS (pH 7.4) | 1% DMSO | 5 mM HP-β-CD | 50 | Clear solution |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 4.0, 5.0; phosphate buffers for pH 6.0, 7.0, 7.4).
-
Small-Scale Test: To a small, known amount of the compound, add a defined volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 2-24 hours) to reach equilibrium.
-
Separate: Centrifuge the samples to pellet any undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Titration
-
Prepare Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare Buffer: Have your target aqueous buffer ready.
-
Titration: While vigorously stirring the aqueous buffer, slowly add small aliquots of the DMSO stock solution.
-
Observe: Monitor for the first sign of persistent cloudiness or precipitation. The concentration just before this point is the kinetic solubility limit with that percentage of co-solvent.
-
Assay Compatibility: Ensure the final co-solvent concentration is tolerated by your biological assay.
Protocol 3: Cyclodextrin-Mediated Solubilization (Kneading Method)
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Paste: Add a small amount of a water-miscible solvent (e.g., a water/ethanol mixture) to the cyclodextrin powder to form a paste.
-
Incorporate Compound: Gradually add the this compound to the paste.
-
Knead: Thoroughly knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.[3]
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[3]
-
Process: Pass the dried complex through a sieve to obtain a fine powder. This powder can then be tested for its solubility in aqueous buffers.
Visualizations
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Caption: Mechanisms of common techniques for enhancing aqueous solubility.
References
Technical Support Center: Scaling Up the Synthesis of Para-methyl 4-anilino-1-boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of para-methyl 4-anilino-1-boc-piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: The two most common and scalable methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination.[1]
-
Reductive Amination: This approach involves the reaction of N-Boc-4-piperidone with p-toluidine to form an imine intermediate, which is then reduced in situ to the desired product.[1] This method is often favored in industrial settings for its operational simplicity.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine.[2] For this specific synthesis, it would involve coupling p-bromotoluene or a similar aryl electrophile with tert-butyl 4-aminopiperidine-1-carboxylate. This method is known for its broad substrate scope and functional group tolerance.[2][3]
Q2: What are the critical starting materials for these synthetic routes?
A2: For Reductive Amination, the key starting materials are N-Boc-4-piperidone and p-toluidine. For the Buchwald-Hartwig Amination, the necessary starting materials are tert-butyl 4-aminopiperidine-1-carboxylate and an aryl halide such as p-bromotoluene. The use of the Boc protecting group is crucial in both routes to prevent side reactions at the piperidine nitrogen.[1]
Q3: What are the main challenges when scaling up the Reductive Amination process?
A3: When scaling up the reductive amination for this synthesis, key challenges include:
-
Reaction Kinetics and Control: Ensuring complete imine formation before the addition of the reducing agent is critical to avoid the reduction of the starting ketone.[1]
-
Thermodynamic Control: The reaction is an equilibrium process, and on a larger scale, effective removal of water may be necessary to drive the reaction towards imine formation.
-
Exothermic Reaction: The reduction step is often exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Reagent Addition: The controlled addition of the reducing agent is crucial to maintain optimal reaction conditions and avoid localized overheating.
Q4: What are the primary considerations for scaling up the Buchwald-Hartwig Amination?
A4: Key considerations for scaling up the Buchwald-Hartwig amination include:
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. Biaryl phosphine ligands are often effective.[3] On a larger scale, minimizing the catalyst loading is important for economic and environmental reasons.
-
Reaction Conditions: These reactions are often sensitive to air and moisture, necessitating the use of inert atmospheres and anhydrous solvents, which can be challenging on a large scale.
-
Base Selection: The choice and physical properties of the base can significantly impact the reaction. In large-scale reactions, preventing the clumping of inorganic bases is important for consistent results.[4]
-
Catalyst Removal: The removal of the palladium catalyst from the final product is a critical step in pharmaceutical synthesis and often requires specialized purification techniques.
Troubleshooting Guides
Reductive Amination Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete imine formation. | - Monitor imine formation by an appropriate analytical method (e.g., NMR, IR) before adding the reducing agent.- Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water. |
| Reduction of the starting N-Boc-4-piperidone. | - Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride (STAB).[5]- Ensure complete imine formation before adding the reducing agent. | |
| Suboptimal pH for imine formation. | - Maintain a slightly acidic pH (around 4-5) to facilitate imine formation without protonating the amine nucleophile.[6] | |
| Presence of Impurities | Unreacted p-toluidine or N-Boc-4-piperidone. | - Optimize the stoichiometry of the reactants.- Increase reaction time or temperature for the imine formation step. |
| 4-hydroxy-1-boc-piperidine byproduct. | - This indicates reduction of the starting ketone. Use a more selective reducing agent like STAB.[1][5] | |
| Over-alkylation of the product. | - While less common with a secondary amine product, ensure appropriate stoichiometry and reaction conditions. | |
| Difficult Product Isolation | Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Product is difficult to crystallize. | - Screen different solvent systems for crystallization.- Purify by column chromatography before crystallization. |
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as the active catalyst is air-sensitive.- Use a pre-catalyst that is more stable and provides reliable activation.[4] |
| Poor choice of ligand or base. | - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K3PO4).[1][3] | |
| Deactivation of the catalyst by impurities in starting materials. | - Use high-purity, dry reagents and solvents. | |
| Side Product Formation | Hydrodehalogenation of the aryl halide. | - This side reaction can compete with the desired amination.[2]- Lowering the reaction temperature may reduce this side reaction.[1] |
| Diarylation of the amine. | - Use a bulky ligand to sterically hinder the second amination.- Adjust the stoichiometry of the reactants. | |
| High Levels of Residual Palladium in Product | Inefficient purification. | - Employ specialized palladium scavengers.- Consider recrystallization or column chromatography. |
| Inconsistent Results on Scale-up | Poor mixing of heterogeneous base. | - Ensure vigorous stirring.- Consider grinding the base before use or adding celite to prevent clumping on a large scale.[4] |
Experimental Protocols
Reductive Amination of N-Boc-4-piperidone with p-Toluidine
Materials:
-
N-Boc-4-piperidone
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
1M Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitably sized reactor under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.0-1.2 eq) in anhydrous DCM.
-
Add acetic acid (1.0-1.2 eq) to the solution to catalyze the formation of the imine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction progress by TLC or LC-MS.
-
Once imine formation is complete or has reached a plateau, cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions, maintaining the internal temperature below 25 °C. The addition is exothermic.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (typically a few hours to overnight), as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Buchwald-Hartwig Amination of tert-Butyl 4-aminopiperidine-1-carboxylate with p-Bromotoluene
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
p-Bromotoluene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up an oven-dried reactor with a stirrer and an inert atmosphere (nitrogen or argon).
-
To the reactor, add the palladium catalyst (e.g., 0.5-2 mol%), the phosphine ligand (e.g., 1-4 mol%), and sodium tert-butoxide (1.2-1.5 eq).
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0-1.2 eq) and p-bromotoluene (1.0 eq).
-
Add anhydrous toluene via a cannula or syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to remove the catalyst and any side products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Para-methyl 4-anilino-1-boc-piperidine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is crucial for ensuring data of the highest quality and reliability. This guide offers a comparative overview of analytical techniques suitable for the analysis of para-methyl 4-anilino-1-boc-piperidine, a key precursor in the synthesis of fentanyl-related compounds.[1][2][3] While specific validated method performance data for this particular derivative is not extensively published, this guide draws upon established methods for the closely related 4-anilino-1-boc-piperidine and other piperidine derivatives to provide a foundational framework for method development and validation.[4][5][6][7]
Comparison of Analytical Method Performance
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of piperidine derivatives.[6][7]
| Parameter | HPLC-TOF | GC-MS | Alternative Method: HPLC-UV with Derivatization |
| Principle | Separation based on polarity, detection by time-of-flight mass spectrometry. | Separation based on volatility and polarity, detection by mass spectrometry. | Separation based on polarity after chemical derivatization to introduce a UV-active chromophore.[8] |
| Linearity | Typically high (R² > 0.99). | Generally good (R² > 0.99).[9] | Good linearity can be achieved.[8] |
| Accuracy | High, with excellent mass accuracy for compound confirmation. | High, with characteristic fragmentation patterns for identification.[4] | Good, but can be influenced by the efficiency and reproducibility of the derivatization step.[8] |
| Precision | High (RSD < 2%). | High (RSD < 15%). | Good, but may have slightly higher variability due to the extra derivatization step.[8] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Very low, capable of detecting trace amounts. | Low, with high sensitivity, especially in selected ion monitoring (SIM) mode.[5] | Can be significantly improved by derivatization for compounds with poor UV absorbance.[8] |
| Selectivity / Specificity | Excellent, based on both retention time and accurate mass. | Excellent, based on retention time and unique mass fragmentation patterns.[4] | Good, but potential for interference from other compounds that react with the derivatizing agent. |
| Applicability | Suitable for a wide range of polar and non-polar compounds, including thermally labile ones.[7] | Best for volatile and thermally stable compounds.[4][10] | Useful for compounds lacking a strong chromophore to enable UV detection.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for HPLC-TOF and GC-MS analysis based on methods used for 4-anilino-1-boc-piperidine and related compounds.
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF)
This method is suitable for the identification and quantification of this compound in various samples.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standard solutions and calibration standards.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
Chromatographic and Mass Spectrometric Conditions: [6]
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.[6]
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.[6]
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min, hold for 1 min, then return to 5% B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
Mass Spectrometer: Agilent 6230B TOF or equivalent.[6]
-
Ionization Source: Dual AJS ESI, positive ion mode.[6]
-
Mass Scan Range: 82 to 1000 amu.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).
-
Create a series of working standards through serial dilution.
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[4]
Chromatographic and Mass Spectrometric Conditions: [6]
-
GC System: Agilent GC or equivalent.
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[6]
-
Injector Temperature: 280 °C.[6]
-
Injection Volume: 1 µL with a split ratio (e.g., 1:50).[6]
-
Oven Temperature Program: Initial temperature of 170 °C for 1 min, ramp to 190 °C at 8 °C/min, then to 293 °C at 18 °C/min and hold for 7.1 min, finally ramp to 325 °C at 50 °C/min and hold for 6.1 min.[6]
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Mass Scan Range: 50 to 550 amu.[6]
-
Transfer Line Temperature: 235 °C.[6]
-
Source Temperature: 280 °C.[6]
-
Quadrupole Temperature: 180 °C.[6]
Method Validation Workflow and Data Analysis
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantitation (LOQ).[11]
Caption: A typical workflow for analytical method validation.
Logical Flow for Compound Identification
The identification of this compound relies on a combination of chromatographic retention time and mass spectral data.
Caption: Logical flow for compound identification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. policija.si [policija.si]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Para-methyl 4-anilino-1-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Para-methyl 4-anilino-1-boc-piperidine is a key intermediate in the synthesis of various pharmacologically active molecules, including synthetic opioids and other central nervous system agents. The efficient and scalable synthesis of this building block is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the two most common synthetic routes to this compound: Reductive Amination and Buchwald-Hartwig Amination. We present a summary of the experimental data, detailed protocols for analogous reactions, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the optimal route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 1-Boc-4-piperidone, p-toluidine | 4-Amino-1-Boc-piperidine, 4-iodotoluene (or other aryl halide) |
| Key Reagents | Sodium triacetoxyborohydride | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu) |
| Typical Reaction Time | 12-24 hours | 12-24 hours |
| Reported Yield | High (often >80%) | Good to High (can be >90%) |
| Scalability | Generally good | Can be challenging due to catalyst cost and sensitivity |
| Cost-Effectiveness | Generally more cost-effective | Can be more expensive due to precious metal catalyst and ligands |
| Substrate Scope | Broad for ketones/aldehydes and amines | Very broad for aryl halides and amines |
| Key Advantages | One-pot procedure, readily available and less expensive reagents. | High functional group tolerance, generally high yields. |
| Key Disadvantages | Potential for over-alkylation, requires careful control of pH. | Cost of catalyst and ligands, sensitivity to air and moisture, potential for heavy metal contamination in the product. |
Visualizing the Synthetic Pathways
To illustrate the core transformations, the following diagrams outline the general workflows for the Reductive Amination and Buchwald-Hartwig Amination routes.
Caption: Reductive Amination Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocols
Route 1: Reductive Amination
This one-pot reaction involves the formation of an imine intermediate from 1-Boc-4-piperidone and an aniline, which is then reduced in situ to the desired amine.
Experimental Protocol (adapted from the synthesis of N-phenyl-4-anilinopiperidine):
-
Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1-1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.
Experimental Protocol (adapted from the synthesis of N-(4-chlorophenyl)piperidin-4-amine):
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Addition of Reactants: Add 4-amino-1-Boc-piperidine (1.2 eq) and 4-iodotoluene (1.0 eq) to the flask, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Logical Workflow for Route Selection
The choice between Reductive Amination and Buchwald-Hartwig Amination depends on several factors, including cost, scale, and available starting materials. The following diagram provides a logical workflow to guide this decision-making process.
A Comparative Analysis of Para-methyl 4-anilino-1-boc-piperidine and Other Fentanyl Precursors
In the landscape of synthetic opioid research and drug development, a thorough understanding of precursor molecules is paramount. Fentanyl, a potent synthetic opioid, can be synthesized through various routes, each employing a unique set of precursor chemicals. This guide provides a comparative overview of para-methyl 4-anilino-1-boc-piperidine and other key fentanyl precursors, with a focus on their roles in established synthesis pathways. The information presented is intended for an audience of researchers, scientists, and drug development professionals.
Fentanyl precursors have evolved in response to international controls. Initially, precursors like N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were common.[1] Following their regulation, alternative precursors, including those with protecting groups like the tert-butyloxycarbonyl (Boc) group, have been identified.[2] The Boc group serves to temporarily mask a reactive site on a molecule, which can be a strategy to circumvent chemical regulations.[2]
Key Fentanyl Precursors and Synthesis Routes
Several synthetic pathways to fentanyl are well-documented, including the Janssen method, the Siegfried method, and the Gupta method.[3][4] These routes differ in their starting materials and intermediates.
-
NPP and ANPP: These were prominent precursors in the original Janssen and later Siegfried synthesis routes.[1][3][4]
-
4-AP and Norfentanyl: 4-Anilinopiperidine (4-AP) is a key precursor in the Gupta method.[3] Norfentanyl is the immediate precursor to fentanyl in the Janssen method and is subjected to a final chemical reaction to complete the synthesis.[3]
-
1-boc-4-AP: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) is a chemically protected version of 4-AP.[5] Its use has been noted as traffickers adapt to controls on other precursors.[1]
-
This compound: This compound is a variation of 1-boc-4-AP, featuring a methyl group on the para position of the aniline ring.[6] Such modifications on the aniline ring are known, with halogenated versions like para-fluoro 1-boc 4-AP also having been identified.[3] These precursors are used in the synthesis of fentanyl analogues.
Comparison of Precursor Performance
Quantitative data comparing the performance of these precursors in a standardized experimental setting is limited in publicly available literature. However, patent documents and forensic reports provide some insights into reaction yields for specific steps. The overall yield of a multi-step synthesis is a critical factor for efficiency. For instance, a four-step synthesis of fentanyl starting from 4-piperidinone hydrochloride reported an overall yield of 47%.[7] Another method starting from N-phenethylpiperidone reported a yield of over 90% for the final acylation step.[8]
The purity of the final product is influenced by the synthesis route and the purification methods employed.[9] Clandestine synthesis often results in impurities and byproducts, which can include unreacted precursors or intermediates.[9][10]
| Precursor Class | Example(s) | Role in Synthesis | Reported Yields (for specific steps) | Notes |
| Piperidones | N-phenethyl-4-piperidone (NPP), 4-piperidone, 1-boc-4-piperidone | Early-stage precursors | NPP synthesis from 4-piperidinone hydrochloride: 96%[7] | 4-piperidone and its Boc-protected derivative can be used to make several other controlled precursors like NPP, ANPP, and 4-AP.[5] |
| Anilinopiperidines | 4-anilino-N-phenethylpiperidine (ANPP), 4-anilinopiperidine (4-AP) | Key intermediates and immediate precursors | Fentanyl from ANPP: 56% (recrystallized)[7] | ANPP is the immediate precursor to fentanyl in the Siegfried and Gupta methods.[3][4] 4-AP is central to the Gupta method.[3] |
| Protected Precursors | 1-boc-4-AP, this compound | Precursors for controlled substances like 4-AP | N/A in provided search results | The Boc protecting group is removed during synthesis to yield the core precursor structure. This strategy is used to evade precursor controls.[2] |
| Immediate Precursors | Norfentanyl | Final intermediate before fentanyl | N/A in provided search results | Norfentanyl is acylated to form fentanyl in the final step of the Janssen route.[3] |
Experimental Methodologies and Synthesis Pathways
Generalized Experimental Protocol: Synthesis via a Boc-Protected Precursor
The synthesis of fentanyl from a Boc-protected precursor generally involves a deprotection step followed by acylation. The following is a generalized protocol based on literature descriptions for the conversion of an N-Boc protected intermediate to fentanyl.[11]
-
Boc Deprotection: The Boc-protected precursor, such as 1-boc-4-AP or its analogues, is dissolved in a suitable solvent like 1,4-dioxane. An acid, such as 4M hydrochloric acid, is added to the solution. The mixture is stirred at room temperature for several hours to facilitate the removal of the Boc protecting group, yielding the corresponding piperidine amine (e.g., 4-AP).
-
Work-up: The reaction mixture is neutralized by the addition of a base, such as 2M sodium hydroxide, to a pH of 8. The aqueous solution is then extracted multiple times with an organic solvent like dichloromethane.
-
Isolation of Intermediate: The combined organic extracts are dried using a drying agent like sodium sulfate, filtered, and the solvent is evaporated to yield the deprotected intermediate.
-
Acylation to Fentanyl: The isolated intermediate (e.g., 4-anilino-N-phenethylpiperidine, if the phenethyl group is already present) is then acylated using propionyl chloride or propionic anhydride to form fentanyl.[7][8]
Visualizing a Synthetic Pathway: The Gupta Route
The Gupta synthesis route is a common pathway for fentanyl production that can utilize 4-AP, which may be derived from Boc-protected precursors.[4][10] The following diagram illustrates a simplified workflow of the Gupta method.
References
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. oas.org [oas.org]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. documents.un.org [documents.un.org]
- 6. This compound - Labchem Catalog [labchem.com.my]
- 7. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 8. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 9. cfsre.org [cfsre.org]
- 10. cfsre.org [cfsre.org]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Analytical Reference Standards for 4-Anilinopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of 4-anilinopiperidine derivatives, a class of synthetic compounds that includes the potent opioid fentanyl and its numerous analogs, are of paramount importance in pharmaceutical research, forensic analysis, and clinical toxicology. The reliability of these analytical measurements hinges on the quality of the reference standards used for instrument calibration and method validation. This guide provides an objective comparison of commercially available analytical reference standards for 4-anilinopiperidine derivatives, supported by experimental data and detailed methodologies.
Comparison of Analytical Reference Standards
A variety of suppliers offer analytical reference standards for 4-anilinopiperidine derivatives, primarily as Certified Reference Materials (CRMs) and analytical standards. CRMs are produced under a robust quality system, such as ISO 17034, and come with a certificate of analysis that provides a certified value for purity or concentration with a stated uncertainty. This makes them ideal for quantitative applications and for ensuring metrological traceability.
Below is a comparison of representative analytical reference standards from prominent suppliers.
| Product Name | Supplier | Catalog Number | Purity/Concentration | Format | Certification |
| 4-Anilinopiperidine (hydrochloride) | Cayman Chemical | 20085 | ≥98% | Crystalline Solid | Analytical Standard |
| 4-ANPP (CRM) | Cayman Chemical | 22700 | 1 mg/ml in methanol[1] | Solution | ISO/IEC 17025, ISO 17034[1] |
| para-fluoro 4-Anilinopiperidine (hydrochloride) | Cayman Chemical | 33702 | ≥98%[2] | Crystalline Solid | Analytical Standard |
| Fentanyl Related Compound B (4-Anilinopiperidine) | USP | 1269924 | 10 mg | Solid | Reference Standard[3] |
| Acetyl Fentanyl | Cerilliant (Sigma-Aldrich) | A-109 | 1.0 mg/mL in Methanol | Solution | Certified Reference Material |
| Acetyl fentanyl-13C6 | Cerilliant (Sigma-Aldrich) | A-110 | 100 µg/mL in Methanol[4] | Solution | Certified Reference Material[4] |
| Fentanyl (hydrochloride) (CRM) | Cerilliant (Sigma-Aldrich) | F-013 | 1.0 mg/mL in Methanol[5] | Solution | Certified Reference Material[5] |
| Furanyl fentanyl HCl | Cerilliant (Sigma-Aldrich) | F-046-0.5ML | 100 µg/mL in Methanol[6] | Solution | Certified Reference Material[6] |
| Valeryl fentanyl-D5 HCl | Cerilliant (Sigma-Aldrich) | V-068-0.5ML | 100 µg/mL in Methanol | Solution | Certified Reference Material[7] |
| Synthetic Opioids Reference Materials | LGC Standards | Varies | Varies | Varies | ISO 17034[8] |
Mandatory Visualizations
Signaling Pathway of 4-Anilinopiperidine Derivatives
Most 4-anilinopiperidine derivatives exert their potent analgesic and euphoric effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these compounds to the MOR initiates a cascade of intracellular signaling events.
Caption: µ-Opioid Receptor Signaling Pathway for 4-Anilinopiperidine Derivatives.
Experimental Workflow for Analysis
The analysis of 4-anilinopiperidine derivatives in forensic or research samples typically follows a standardized workflow to ensure accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Fentanyl Related Compound B (10 mg) (4-Anilinopiperidine)] - CAS [23056-29-3] [store.usp.org]
- 4. Acetyl fentanyl-13C6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Fentanyl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Furanyl fentanyl HCl (as free base) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Valeryl fentanyl-D5 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Opiate and Opioid Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
A Spectroscopic Comparison of Ortho, Meta, and Para-Methyl 4-Anilino-1-Boc-piperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of ortho, meta, and para-methyl 4-anilino-1-boc-piperidine. These compounds are of significant interest as precursors in the synthesis of various pharmaceutically active molecules.[1][2] Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, quality control, and reaction monitoring in synthetic chemistry and drug development.
This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The position of the methyl group on the aniline ring induces subtle yet distinct differences in the spectroscopic profiles of the ortho, meta, and para isomers. These differences are most pronounced in the aromatic region of the ¹H NMR spectra and in the fingerprint region of the IR spectra.
General Information
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| IUPAC Name | tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate[3] | tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate[4] | tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate[5] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol | 290.40 g/mol | 290.40 g/mol |
| CAS Number | 1154101-90-2[3] | 679409-60-0[4] | 501673-99-0[5] |
¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
The primary distinction in the ¹H NMR spectra of these isomers is expected in the chemical shifts and splitting patterns of the aromatic protons. The electron-donating methyl group influences the electron density distribution in the aniline ring, affecting the shielding of adjacent protons. The piperidine and Boc group protons are expected to show less significant variations.
| Assignment | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) |
| Boc (s, 9H) | ~1.47 | ~1.47 | ~1.47 |
| Methyl (s, 3H) | ~2.1-2.2 | ~2.3 | ~2.2-2.3 |
| Piperidine (m) | ~1.3-1.5, ~2.0-2.2 | ~1.3-1.5, ~2.0-2.2 | ~1.3-1.5, ~2.0-2.2 |
| Piperidine (m) | ~2.8-3.0, ~4.0-4.2 | ~2.8-3.0, ~4.0-4.2 | ~2.8-3.0, ~4.0-4.2 |
| Anilino-CH (m) | ~3.5-3.7 | ~3.5-3.7 | ~3.5-3.7 |
| NH (br s) | ~3.8 | ~3.8 | ~3.8 |
| Aromatic (m) | ~6.6-7.1 (4H) | ~6.5-7.1 (4H) | ~6.6 (d), ~6.9 (d) (4H) |
Infrared (IR) Spectroscopic Data (Wavenumber, cm⁻¹)
The IR spectra are expected to be broadly similar, with characteristic absorptions for the N-H, C-H, C=O (amide), and C-N bonds. The substitution pattern on the aromatic ring will likely result in differences in the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
| Assignment | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) |
| N-H Stretch | ~3400 | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2850-2970 | ~2850-2970 | ~2850-2970 |
| Boc C=O Stretch | ~1690 | ~1690 | ~1690 |
| Aromatic C=C Bending | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1510 |
| C-N Stretch | ~1240, ~1320 | ~1240, ~1320 | ~1240, ~1320 |
| Aromatic C-H Out-of-Plane Bend | ~750 | ~780, ~690 | ~820 |
Mass Spectrometry (MS) Data (m/z)
The electron ionization (EI) mass spectra of the three isomers are expected to show a common molecular ion peak (M⁺) and similar fragmentation patterns arising from the Boc-piperidine moiety. Key fragment ions would likely correspond to the loss of the Boc group and subsequent cleavages of the piperidine ring.
| Assignment | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) |
| [M]⁺ | 290.2 | 290.2 | 290.2 |
| [M - C₄H₉]⁺ (loss of tert-butyl) | 233.1 | 233.1 | 233.1 |
| [M - C₅H₉O₂]⁺ (loss of Boc) | 189.1 | 189.1 | 189.1 |
| [C₇H₈N]⁺ (methylanilino fragment) | 106.1 | 106.1 | 106.1 |
| [C₅H₁₀N]⁺ (piperidine fragment) | 84.1 | 84.1 | 84.1 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of ortho, meta, and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H NMR spectra on a 400 MHz spectrometer.
-
Data Acquisition: Obtain spectra at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and identification of the methyl 4-anilino-1-boc-piperidine isomers.
Caption: Logical workflow for the spectroscopic analysis of isomers.
Conclusion
The ortho, meta, and para isomers of methyl 4-anilino-1-boc-piperidine, while possessing the same mass and core structure, can be effectively differentiated through a combination of ¹H NMR, IR, and mass spectrometry. The most definitive information for distinguishing these positional isomers comes from the analysis of the aromatic region in the ¹H NMR spectrum and the out-of-plane C-H bending vibrations in the IR spectrum. Mass spectrometry serves as a confirmatory technique, providing the molecular weight and characteristic fragmentation patterns. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of synthetic chemistry and drug discovery.
References
Assessing the Purity of Commercial Para-methyl 4-anilino-1-boc-piperidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative assessment of the purity of commercial Para-methyl 4-anilino-1-boc-piperidine, a key precursor in the synthesis of various compounds of pharmaceutical interest, including fentanyl analogs.[1] This document outlines common analytical methods for purity determination, discusses potential impurities, and compares the target compound with commercially available alternatives.
Product Specifications and Commercial Availability
This compound is available from several chemical suppliers, typically as an analytical reference standard. The stated purity for this compound is generally high, often advertised as ≥98%.[1][2]
| Compound | Commercial Supplier(s) | Stated Purity | Physical Form |
| This compound | Cayman Chemical, MedChemExpress | ≥98% | Solid |
| Ortho-methyl 4-anilino-1-boc-piperidine | Cayman Chemical | ≥98% | Crystalline Solid |
| Meta-methyl 4-anilino-1-boc-piperidine | Cayman Chemical | ≥98% | Crystalline Solid |
| 4-Anilino-1-Boc-piperidine (Parent Compound) | Cayman Chemical | ≥98% | Crystalline Solid |
Analytical Methodologies for Purity Assessment
Rigorous analytical testing is essential to verify the purity of this compound and to identify any potential impurities. The following are standard and effective methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential impurities.
Experimental Protocol:
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/splitless injector, 280 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Analysis: The purity is determined by comparing the peak area of the main compound to the total peak area of all detected compounds. Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile compounds and for quantifying impurities. A reversed-phase HPLC method with UV detection is typically employed.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity HPLC with a Diode Array Detector (DAD) or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the compound and for detecting impurities that may not be readily observable by chromatographic techniques.
Experimental Protocol:
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis: The presence of unexpected signals in the spectra can indicate impurities. The integration of signals in the ¹H NMR can be used for semi-quantitative analysis of impurities if their structures are known.
Potential Impurities
Impurities in commercial this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Potential impurities may include:
-
Starting materials: Unreacted 1-Boc-4-piperidone or p-toluidine.
-
Positional isomers: Ortho- and meta-methyl 4-anilino-1-boc-piperidine.
-
Over-alkylation products: Compounds where the aniline nitrogen has reacted with more than one molecule.
-
De-Boc protected compound: 4-(p-tolylamino)piperidine.
Comparative Analysis with Alternatives
The primary alternatives to this compound are its positional isomers, the ortho- and meta-methyl analogs.
| Feature | This compound | Ortho-methyl 4-anilino-1-boc-piperidine | Meta-methyl 4-anilino-1-boc-piperidine |
| Purity (Typical) | ≥98% | ≥98% | ≥98% |
| Synthesis Application | Precursor for specific fentanyl analogs | Precursor for different, structurally distinct fentanyl analogs | Precursor for another set of fentanyl analogs |
| Analytical Profile | Distinct retention times in GC and HPLC, and unique NMR spectra compared to isomers. | Differentiable from para and meta isomers by chromatographic and spectroscopic methods. | Differentiable from para and ortho isomers by chromatographic and spectroscopic methods. |
The choice between these precursors is dictated by the desired final product, as the position of the methyl group on the aniline ring will be incorporated into the final molecular structure. From a purity perspective, commercially available lots of all three isomers generally meet a high standard of ≥98%.
Experimental and Logical Workflow Diagrams
References
Inter-Laboratory Comparison of Para-methyl 4-anilino-1-boc-piperidine Analysis: A Comparative Guide
Introduction
Para-methyl 4-anilino-1-boc-piperidine is an analytical reference standard and a precursor in the synthesis of fentanyl-related compounds.[1][2][3][4] Ensuring the accuracy and consistency of its analysis across different laboratories is crucial for research, forensic applications, and quality control in drug development. This guide presents a hypothetical inter-laboratory comparison of analytical methods for this compound, providing detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in their analytical endeavors. The data presented herein is illustrative of a typical inter-laboratory study designed to assess the performance of common analytical techniques.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables summarize the hypothetical quantitative data from three independent laboratories tasked with determining the purity of a shared batch of this compound.
Table 1: Purity Assessment of this compound
| Laboratory | Analytical Method | Reported Purity (%) | Relative Standard Deviation (RSD, n=3) |
| Lab A | GC-MS | 98.9 | 0.4% |
| Lab B | HPLC-TOF | 99.2 | 0.2% |
| Lab C | GC-MS | 98.7 | 0.5% |
Table 2: Identification and Quantification of a Key Impurity
| Laboratory | Analytical Method | Impurity Identified | Impurity Concentration (%) |
| Lab A | GC-MS | 4-Anilino-1-boc-piperidine | 0.8 |
| Lab B | HPLC-TOF | 4-Anilino-1-boc-piperidine | 0.6 |
| Lab C | GC-MS | 4-Anilino-1-boc-piperidine | 0.9 |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this hypothetical comparison are provided below. These protocols are based on established methods for the analysis of the closely related compound, 4-Anilino-1-Boc-piperidine.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Injection: 1 µL injection volume with a 1:50 split ratio.
-
Injector Temperature: 280°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 170°C for 1 min, ramp to 190°C at 8°C/min, then ramp to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min with a final hold for 6.1 min.[5]
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temperature: 235°C.
-
Source Temperature: 280°C.
-
Quadrupole Temperature: 180°C.
-
Scan Range: m/z 50-550 amu.[5]
-
High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF) Protocol
-
Instrumentation: Agilent HPLC-TOF system or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.[5]
-
Mobile Phase:
-
A: 0.1% formic acid and 1mM ammonium formate in water.
-
B: 0.1% formic acid in methanol.[5]
-
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B over 5 min, hold for 1 min, and return to 5% B for equilibration.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
MS Parameters:
-
Ionization Mode: Dual AJS Electrospray Ionization (ESI), positive ion scan mode.
-
Mass Scan Range: m/z 82-1000 amu.[5]
-
Drying Gas (N2) Temperature: 325°C.
-
Drying Gas Flow: 6 L/min.
-
Nebulizer Pressure: 25 psig.
-
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Simplified signaling pathway of a mu-opioid receptor agonist.
References
Unveiling the Biological Profile of a Fentanyl Precursor: A Comparative Guide to Para-methyl 4-anilino-1-boc-piperidine and its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
Para-methyl 4-anilino-1-boc-piperidine is primarily recognized as a precursor in the synthesis of potent synthetic opioids, notably para-methylfentanyl.[1][2] While direct experimental data on the biological activity of this compound and its specific impurities remains largely unavailable in public literature, its critical role as a chemical intermediate necessitates a thorough understanding of its potential pharmacological implications. This guide provides a comparative analysis based on the known biological activities of structurally related compounds and potential downstream products, offering crucial insights for researchers and drug development professionals.
It is imperative to note that the biological activity of this compound itself has not been extensively characterized. Its significance lies in its potential conversion to highly active and dangerous substances. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen generally renders the molecule inactive as an opioid agonist. However, impurities from the synthesis or subsequent reactions can possess significant biological activity.
Comparative Analysis of Potential Biological Activities
Due to the lack of direct data on this compound and its specific impurities, this comparison focuses on the known biological activities of the parent compound (4-anilino-1-boc-piperidine) and the potent fentanyl analogue that can be synthesized from it (para-methylfentanyl). This serves as a surrogate to understand the potential risks associated with this precursor.
| Compound | Primary Biological Target | Known Biological Effects | Potency (Relative to Morphine) |
| This compound | Not extensively studied; likely inactive as an opioid agonist due to the Boc group. | Considered a precursor with no established direct pharmacological effects.[1][2] | Not Applicable |
| 4-anilino-1-boc-piperidine (Parent Compound) | Also a fentanyl precursor; unclear if it has intrinsic pharmacological activity.[3][4] | Primarily used as an intermediate in the synthesis of fentanyl and its analogues.[3] | Not Applicable |
| Para-methylfentanyl | µ-opioid receptor agonist. | Potent antinociceptive (analgesic) activity.[5] High potential for abuse and severe respiratory depression.[6] | Significantly more potent than morphine (exact potency varies by study). |
| Ortho-methylfentanyl | µ-opioid receptor agonist. | Similar potency to fentanyl.[6][7] Carries risks of analgesia, sedation, euphoria, and respiratory depression.[6] | Similar to fentanyl. |
| Fentanyl | µ-opioid receptor agonist. | Powerful synthetic opioid analgesic.[8] High potential for abuse, addiction, and overdose.[9] | 50 to 100 times more potent than morphine. |
Experimental Protocols
While specific experimental data for the biological activity of this compound is absent, the following are standard methodologies used to assess the activity of its potential downstream products, such as fentanyl analogues:
1. Radioligand Binding Assays:
-
Objective: To determine the affinity of a compound for specific receptors, such as the µ-opioid receptor.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest (e.g., Chinese hamster ovary cells stably expressing the human µ-opioid receptor).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) to quantify the affinity of the test compound for the receptor.[9]
-
2. [³⁵S]GTPγS Binding Assays:
-
Objective: To determine the functional activity of a compound at a G-protein coupled receptor (GPCR), such as its agonist or antagonist properties.
-
Methodology:
-
Use cell membranes expressing the GPCR of interest.
-
Incubate the membranes with the test compound and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS to quantify the level of G-protein activation.[9]
-
3. In Vivo Antinociception Assays (e.g., Hot-Plate Test):
-
Objective: To assess the analgesic effects of a compound in animal models.
-
Methodology:
-
Administer the test compound to rodents (e.g., mice or rats) via a specific route (e.g., subcutaneous, intravenous).
-
Place the animal on a heated surface (the "hot plate") maintained at a constant temperature.
-
Measure the latency time for the animal to exhibit a pain response (e.g., licking a paw, jumping).
-
An increase in the latency time compared to a control group indicates an analgesic effect.[8][10]
-
Visualizing the Chemical and Biological Context
To better understand the significance of this compound, the following diagrams illustrate its synthetic pathway to a potent opioid and a conceptual workflow for assessing the biological risks of such precursors.
Caption: Synthetic pathway from precursor to active opioid.
Caption: Workflow for assessing biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ortho-Methylfentanyl Proliferating Across North America As Newest Synthetic Opioid Identified in Fatal Drug Overdoses [cfsre.org]
- 7. Monographs [cfsre.org]
- 8. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Quantitative Analysis of Para-methyl 4-anilino-1-boc-piperidine: A Comparative Guide to qNMR and HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their precursors is paramount. Para-methyl 4-anilino-1-boc-piperidine, a precursor in the synthesis of certain fentanyl-related compounds, requires precise analytical characterization to ensure the quality and safety of subsequent products.[1] This guide provides an objective comparison between two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing direct, SI-traceable quantification without the need for a specific certified reference material of the analyte.[2] Its principle relies on the fact that the NMR signal intensity is directly proportional to the number of atomic nuclei, allowing for an absolute measure of purity or concentration against a certified internal standard.[3][4] In contrast, HPLC, a cornerstone of pharmaceutical analysis, excels at separating complex mixtures and detecting trace impurities, but its accuracy depends on the availability of a reference standard for the main component.[3][5]
This guide presents a data-driven comparison of these orthogonal techniques, offering detailed experimental protocols and insights to help researchers select the most appropriate method for their needs.
Performance Comparison: qNMR vs. HPLC-UV
The choice between qNMR and HPLC for the quantitative analysis of this compound depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity profiling, or routine quality control. The following table summarizes the key performance indicators for each technique.
| Performance Metric | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the molar amount of the substance.[3] | Separation based on differential partitioning between a mobile and stationary phase; quantification by UV absorbance.[3] |
| Quantification | Absolute quantification using a certified internal standard; does not require a reference standard of the analyte.[6] | Relative quantification; requires a specific, well-characterized reference standard of the analyte for accurate results.[5] |
| Selectivity | High selectivity based on unique chemical shifts of protons in the molecule. Provides structural confirmation. | High separation efficiency for complex mixtures and isomers. Selectivity depends on column chemistry and mobile phase.[7] |
| Typical Purity Range | 95-100%[7] | 95-100%[7] |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5%[7] | ~0.05 - 0.1%[7] |
| Sample Preparation | Simple: accurate weighing of sample and internal standard, followed by dissolution in a deuterated solvent.[7] | More involved: requires preparation of mobile phases, stock solutions, and a series of calibration standards.[7] |
| Analysis Time | Rapid data acquisition (typically 5-20 minutes per sample) plus sample preparation time.[8] | Longer run times, especially with gradient elution for impurity profiling, plus system setup and calibration. |
| Strengths | - SI-traceable results[2]- Provides structural information- Reduced need for specific reference materials- Non-destructive | - High sensitivity for trace impurities- Excellent for separating complex mixtures- Widely established and validated methodology[9] |
| Limitations | - Lower sensitivity than HPLC- Potential for signal overlap in complex mixtures- Requires high-purity internal standards[10] | - Accuracy is dependent on the purity of the reference standard- UV response factors can vary between analyte and impurities[5] |
Detailed Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte: this compound (MW: 290.4 g/mol )[1]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). It is stable, non-volatile, and has sharp singlets in regions that do not overlap with the analyte signals.[5][10]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on analyte and standard solubility.[10]
2. Sample Preparation:
-
Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).[11]
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. The goal is a signal intensity ratio between the analyte and standard of roughly 1:1 for the peaks chosen for integration.[12]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial using a calibrated pipette.
-
Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and a homogeneous solution.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker systems).[11]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A conservative value of 30-60 seconds is often used to ensure full relaxation for accurate quantification.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Number of Scans (ns): 8 to 16 scans. A sufficient number of scans should be used to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[13]
-
Temperature: Maintain a constant temperature (e.g., 298 K).[11]
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[11]
-
Integration:
-
Analyte Signal: Integrate a well-resolved, non-exchangeable proton signal from this compound. The singlet from the nine protons of the tert-butyl (Boc) group (around 1.5 ppm) is an excellent candidate.[14]
-
Internal Standard Signal: Integrate the singlet from the two olefinic protons of maleic acid (around 6.3 ppm in DMSO-d₆).
-
Ensure integration regions are consistent and capture the entire peak area.
-
5. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (IA / IIS) * (NIS / NA) * (MWA / MWIS) * (mIS / mA) * PIS
Where:
-
IA: Integral of the analyte signal.
-
IIS: Integral of the internal standard signal.
-
NA: Number of protons for the integrated analyte signal (e.g., 9 for the Boc group).
-
NIS: Number of protons for the integrated internal standard signal (2 for maleic acid).
-
MWA: Molecular weight of the analyte (290.4 g/mol ).
-
MWIS: Molecular weight of the internal standard (116.07 g/mol ).
-
mA: Mass of the analyte.
-
mIS: Mass of the internal standard.
-
PIS: Purity of the internal standard (in %).
qNMR Experimental Workflow
The following diagram illustrates the logical workflow for determining the purity of an organic compound like this compound using the qNMR method.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
References
- 1. caymanchem.com [caymanchem.com]
- 2. qNMR - BIPM [bipm.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Fentanyl Analogs: Unveiling the Influence of Synthetic Origins on Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic opioids is continually evolving, with novel fentanyl analogs frequently emerging. The synthetic route employed not only dictates the feasibility and scalability of production but can also significantly influence the pharmacological and toxicological properties of the final compound. This guide provides a comparative analysis of fentanyl analogs derived from distinct precursor chemistries, offering a comprehensive resource for researchers in drug development, pharmacology, and forensic science. We delve into the key synthetic pathways—the Janssen, Siegfried, and Gupta methods—and present a comparative look at the resulting analogs, supported by experimental data and detailed methodologies.
The Precursor Landscape: Three Major Synthetic Routes
The clandestine and legitimate synthesis of fentanyl and its analogs predominantly follows three established pathways, each characterized by its unique set of precursors and chemical transformations.
-
The Janssen Synthesis: This is the original method developed by Paul Janssen. It is a multi-step process that has been described as being technically demanding for clandestine operations.
-
The Siegfried Method: This route offers a more streamlined approach compared to the Janssen synthesis and has been a prevalent method in illicit production. It is characterized by the use of key intermediates like N-phenethyl-4-piperidone (NPP).
-
The Gupta Method: A more recent innovation in clandestine synthesis, the Gupta method provides an alternative pathway that can circumvent some of the controlled precursors associated with the Siegfried route.
Comparative Pharmacological Data of Fentanyl Analogs
The subtle structural modifications introduced by different synthetic precursors can lead to profound differences in the pharmacological profiles of the resulting fentanyl analogs. These differences are primarily observed in their binding affinity to the mu-opioid receptor (μOR), their potency as agonists, and their overall efficacy. The following table summarizes key quantitative data for a selection of fentanyl analogs, categorized by their likely synthetic origin.
| Fentanyl Analog | Probable Precursor Route | Mu-Opioid Receptor Binding Affinity (Ki, nM) | Potency (EC50/ED50) | Efficacy (% of Fentanyl) |
| Fentanyl | Janssen/Siegfried/Gupta | 1.6[1] | 0.011 mg/kg (ED50, mouse)[2] | 100% |
| Acetylfentanyl | Siegfried/Gupta | 64[1] | 0.021 mg/kg (ED50, mouse)[3] | Lower than Fentanyl |
| Butyrfentanyl | Siegfried/Gupta | 3.5[1] | Similar to Fentanyl | Similar to Fentanyl |
| Carfentanil | Siegfried/Gupta | ~0.034 (highly potent) | ~10,000x Morphine[3] | Higher than Fentanyl |
| α-methylfentanyl | Janssen/Siegfried | Potent | 0.0085 mg/kg (ED50, mouse)[2] | Similar to Fentanyl |
| 3-methylfentanyl | Janssen/Siegfried | Highly Potent (cis-isomer) | (+)-cis isomer is ~20x more potent than fentanyl[3] | Higher than Fentanyl |
| Sufentanil | Janssen | 0.40[4] | 5-10x Fentanyl | Higher than Fentanyl |
| Alfentanil | Janssen | 38.9[4] | 1/4x Fentanyl (potency), but faster acting[2] | Lower than Fentanyl |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for the design of future studies. Below are detailed protocols for key experiments cited in the analysis of fentanyl analogs.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (hμOR) are prepared from recombinant cell lines (e.g., CHO-K1) or from brain tissue of laboratory animals.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Radioligand: A radiolabeled ligand with high affinity for the μOR, such as [³H]DAMGO, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (fentanyl analog).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a G-protein coupled receptor (GPCR) agonist.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: The buffer is supplemented with GDP to ensure a pool of inactive G-proteins.
-
Incubation: Cell membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal stimulation (Emax) is expressed as a percentage of the response produced by a standard full agonist, such as DAMGO or fentanyl itself.
Visualizing the Connections: Synthetic Pathways and Experimental Workflows
To further elucidate the relationships between precursors, synthetic pathways, and the resulting pharmacological evaluation, the following diagrams are provided.
Caption: Major synthetic routes to fentanyl and its analogs.
Caption: Experimental workflow for pharmacological comparison.
Caption: Simplified mu-opioid receptor signaling pathway.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Para-methyl 4-anilino-1-boc-piperidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of para-methyl 4-anilino-1-boc-piperidine, a precursor used in chemical synthesis. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. The following information is based on general safety protocols for similar chemical compounds and should be supplemented with a specific Safety Data Sheet (SDS) for the compound and consultation with local environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific SDS for this compound was not identified, data from structurally similar compounds suggest a potential for skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any dust or vapors. |
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of personnel and minimizes environmental impact.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container specifically for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container for collecting the waste.
-
Ensure the container is kept tightly closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area away from incompatible materials.
-
-
Disposal:
-
All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: The information provided here is intended as a general guide. It is imperative to consult the specific Safety Data Sheet for this compound and to adhere to all local, state, and federal regulations regarding chemical waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on specific disposal procedures.
Essential Safety and Logistical Information for Handling Para-methyl 4-anilino-1-boc-piperidine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial, immediate safety and logistical guidance for the handling and disposal of para-methyl 4-anilino-1-boc-piperidine. The following procedural steps are designed to ensure a safe laboratory environment and operational integrity.
Disclaimer: While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is a precursor in the synthesis of fentanyl-related compounds.[1] Therefore, a conservative approach to safety, treating it as a potentially hazardous compound, is strongly recommended. The related compound, 4-Anilino-1-Boc-piperidine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH approved.[2][3] A face shield (8-inch minimum) should be used when there is a risk of splashing.[4] | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile or neoprene), inspected before each use.[4] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] | Prevents skin contact. Piperidine derivatives can be toxic and cause severe skin burns.[4] |
| Body Protection | A flame-retardant, anti-static lab coat or a complete chemical-resistant suit.[4][5] | Protects against skin contact and potential flash fires. |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of potentially toxic dust.[4] |
| Footwear | Closed-toe shoes made of a chemically resistant material.[4] | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
1. Preparation:
-
Engineering Controls: All handling of solid this compound should be performed within a certified chemical fume hood.[4] Ensure appropriate exhaust ventilation is in place where dust may be formed.[2]
-
PPE Inspection: Before handling the compound, assemble and inspect all necessary PPE for any defects.[4]
-
Equipment Preparation: Prepare all necessary equipment and reagents in advance to minimize the time spent actively handling the compound.[4] Use non-sparking tools.[6]
2. Handling:
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[2][3]
-
Ventilation: Use in a well-ventilated place.[3]
-
Hygiene: Wash hands thoroughly before breaks and at the end of work. Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[5]
-
Static Discharge: Take precautionary measures against static discharge.[6]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Incompatibilities: Store apart from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential misuse.
1. Waste Categorization:
-
All disposable materials that have come into contact with the compound, including gloves, disposable lab coats, and absorbent materials, should be considered hazardous waste.
2. Waste Collection and Disposal:
-
Contaminated PPE: Place all contaminated PPE in a designated, sealed hazardous waste container for incineration or other approved disposal methods.[4]
-
Spills:
-
Unused Compound: Dispose of contents/container to an approved waste disposal plant. Do not allow the product to enter drains.[2]
IV. Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] Wash off with soap and plenty of water.[2]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]
V. Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
